4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJYFCBXDUPORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590203 | |
| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-23-6 | |
| Record name | B-[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-3-(trifluoromethyl)phenylboronic acid physical properties
An In-depth Technical Guide on 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Introduction
This compound is a versatile organoboron compound with the chemical formula C₇H₅BF₄O₂.[1][2] It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility in various chemical transformations.[1]
This compound is widely recognized for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to assemble complex molecules like pharmaceuticals and agrochemicals.[1][3] The trifluoromethyl group often improves metabolic stability and lipophilicity in drug candidates, making this reagent highly valuable for drug development professionals.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its use, and key reaction pathways.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 182344-23-6 | [1][2][4] |
| Molecular Formula | C₇H₅BF₄O₂ | [1][2][4] |
| Molecular Weight | 207.92 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 170-174 °C | [1][2] |
| Boiling Point | 268.7 ± 50.0 °C (Predicted) | [2] |
| Density | 1.503 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol | [2] |
| pKa | Data not available. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) is expected to lower the pKa compared to unsubstituted phenylboronic acid, increasing its Lewis acidity.[5][6] | |
| Storage | Store at room temperature in a dry, dark place. | [1][2] |
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Aromatic protons would appear as complex multiplets due to coupling with each other and with the ¹⁹F nuclei.
-
¹³C NMR : Signals corresponding to the seven carbon atoms would be observed, with their chemical shifts influenced by the attached fluorine and trifluoromethyl groups.
-
¹⁹F NMR : Two distinct signals would be expected, one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group.
-
¹¹B NMR : A single peak typical for a tri-coordinated boronic acid species is expected.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its isotopic mass.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research and development.
General Synthesis Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for this compound is outlined below.
Reaction: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene + n-Butyllithium → Intermediate Lithiate Intermediate Lithiate + Trimethyl borate → Boronate Ester Intermediate Boronate Ester Intermediate + Acidic Hydrolysis → this compound
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried flask.[5][7]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5][7]
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the low temperature.[7]
-
After the addition is complete, stir the mixture at -78 °C for one hour to ensure complete formation of the lithiated intermediate.[7]
-
In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.[5]
-
Transfer the freshly prepared lithiated intermediate into the trimethyl borate solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
-
Quench the reaction by adding dilute hydrochloric acid and stir for one hour to hydrolyze the boronate ester.[7]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify the crude solid by recrystallization to obtain pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 182344-23-6 [amp.chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. This compound | 182344-23-6 [sigmaaldrich.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
4-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS number 182344-23-6
An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS Number: 182344-23-6
This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of this compound. This versatile organoboron compound is a critical building block in modern organic and medicinal chemistry.
Physicochemical and Safety Data
This compound is a white to off-white crystalline powder at room temperature.[1] It is recognized for its stability under mild conditions, making it a reliable reagent in various synthetic applications.[1] Like many boronic acids, it may exist in equilibrium with its anhydride (a boroxine).
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 182344-23-6 | [1][2] |
| Molecular Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 174 °C (lit.) | [1] |
| Purity | ≥97% | [1] |
| Synonyms | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid |[1] |
Table 2: Safety and Handling Information | Hazard Statement | GHS Classification | Precautionary Measures | | :--- | :--- | :--- | | Causes skin irritation | Skin Irrit. 2 | Wash hands thoroughly after handling. Wear protective gloves.[3] | | Causes serious eye irritation | Eye Irrit. 2A | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | | May cause respiratory irritation | STOT SE 3 | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3] | | Storage | Store in a cool, dark, and dry place in a tightly sealed container. Keep away from oxidizing agents.[3] | | Firefighting | Use dry chemical, foam, or carbon dioxide. Combustion may produce hazardous fumes, including carbon oxides, halogenated compounds, borates, and highly toxic hydrogen fluoride (HF) gas.[3] |
Spectroscopic Profile
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J) | Notes |
|---|---|---|---|
| ¹H NMR | ~8.1-8.3 | dd (doublet of doublets) | Aromatic proton ortho to the boronic acid and CF₃ group. |
| ~8.0-8.2 | ddd (doublet of doublet of doublets) | Aromatic proton ortho to the fluorine and meta to the CF₃ group. | |
| ~7.3-7.5 | t (triplet) | Aromatic proton ortho to the boronic acid and fluorine atoms. | |
| ~8.0-9.0 | br s (broad singlet) | B(OH)₂ protons, often exchangeable with D₂O. | |
| ¹³C NMR | ~163 (d, ¹JCF ≈ 250 Hz) | d (doublet) | Carbon atom directly bonded to fluorine. |
| ~130-140 | m (multiplet) | Aromatic carbons. | |
| ~123 (q, ¹JCF ≈ 272 Hz) | q (quartet) | Trifluoromethyl carbon. The large coupling constant is characteristic.[4] | |
| ~120-130 (broad) | br (broad) | Carbon atom bonded to boron; signal is often broadened due to quadrupolar relaxation of the boron nucleus. | |
| ¹⁹F NMR | ~ -63 | s (singlet) | -CF₃ group. Typically a sharp singlet.[4] |
| ~ -110 | s (singlet) | Ar-F group. |
| ¹¹B NMR | ~28-33 | br s (broad singlet) | Typical for arylboronic acids. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via lithium-halogen exchange from a suitable precursor followed by reaction with a borate ester and subsequent hydrolysis.
Representative Synthesis Protocol
This protocol is a representative example based on established methods for analogous arylboronic acids. The starting material, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, is commercially available.
Reaction Scheme:
References
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. The document details the most common and effective synthetic methodology, including a step-by-step experimental protocol. Quantitative data from analogous reactions are presented to provide a comparative reference. Furthermore, this guide includes a visual representation of the synthetic pathway to facilitate a clear understanding of the process.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules incorporating this moiety.[1][2][3] These characteristics make it a highly sought-after building block in the design and development of novel pharmaceuticals and agrochemicals.[1][2][3] Its application extends to the synthesis of complex organic molecules with improved efficacy and selectivity, highlighting its importance in modern drug discovery and materials science.
Synthetic Pathway
The most prevalent and efficient method for the synthesis of this compound involves a lithium-halogen exchange reaction of a suitable precursor, 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, followed by borylation with a trialkyl borate. This two-step, one-pot procedure is a standard and reliable method for the preparation of various arylboronic acids.
A general representation of this synthetic route is depicted below:
Figure 1: General synthetic scheme for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on well-established methods for the synthesis of analogous fluorinated phenylboronic acids.
Materials:
-
4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes/pentane
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Pentane or Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Reaction Setup and Lithiation
-
A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet, is flame-dried under a stream of nitrogen or argon and allowed to cool to room temperature.
-
4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in the flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium or tert-Butyllithium (1.1-1.2 eq) is added dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
Step 2: Borylation and Work-up
-
Triisopropyl borate or trimethyl borate (1.2-1.5 eq), dissolved in anhydrous THF or diethyl ether, is added dropwise to the reaction mixture at -78 °C, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
Step 3: Purification
-
The crude product is triturated with cold pentane or a mixture of pentane and diethyl ether to induce precipitation of the boronic acid as a white solid.
-
The solid is collected by vacuum filtration, washed with cold pentane, and dried under vacuum to afford pure this compound.
Data Presentation
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 4-Bromo-2-fluoroaniline | 4-Amino-3-fluorophenylboronic acid | 1. TMSCl, n-BuLi 2. t-BuLi, B(OMe)₃ | 45 | [1] |
| 1-Bromo-3,4,5-trifluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | Mg, B(OMe)₃ | 89 | [4] |
| 3-Chloro-1-fluoro-2-substituted benzene | 4-Chloro-2-fluoro-3-substituted-phenylboronic acid | n-BuLi, B(OMe)₃ | >90 | United States Patent US8822730B2 |
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.
Figure 2: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process for experienced chemists. The lithium-halogen exchange followed by borylation is a robust and reliable method. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important building block for applications in drug discovery and materials science. Adherence to anhydrous and inert atmosphere conditions is critical for achieving optimal results.
References
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties to molecules incorporating this moiety. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and serve as a handle for further functionalization.[1][2] This technical guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | (4-Fluoro-3-trifluoromethyl-phenyl)boronic acid, 5-Borono-2-fluorobenzotrifluoride | [3] |
| CAS Number | 182344-23-6 | [2] |
| Molecular Formula | C₇H₅BF₄O₂ | [2] |
| Molecular Weight | 207.92 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 170-174 °C | [3] |
| Boiling Point (Predicted) | 268.7 ± 50.0 °C | [3] |
| Solubility | Soluble in methanol.[4] Quantitative data in other organic solvents is not readily available in public literature. | |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a cool, dry place, sealed from moisture. Room temperature is generally acceptable. | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of assigned spectra is not publicly available, typical spectral features for related fluorinated phenylboronic acids can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The B(OH)₂ protons usually appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display seven signals for the seven carbon atoms. The carbon atom attached to the boron will be broad. The carbon atoms attached to fluorine and the trifluoromethyl group will show characteristic couplings (¹JCF, ²JCF, etc.). The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[1]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is typically around -63 ppm relative to CFCl₃.[5] The fluorine on the ring will exhibit coupling to the adjacent protons.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound are listed below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretching (from B(OH)₂) |
| ~1600-1450 | C=C stretching (aromatic ring) |
| ~1350 | B-O stretching |
| ~1320 (strong) | C-F stretching (CF₃) |
| ~1100-1200 | C-F stretching (Ar-F) |
| ~1000-1100 | B-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation pattern would likely involve the loss of water, the boronic acid group, and potentially the trifluoromethyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route starting from 4-bromo-2-fluoro-1-(trifluoromethyl)benzene is outlined below.
Materials:
-
4-Bromo-2-fluoro-1-(trifluoromethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate or Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or Pentane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-2-fluoro-1-(trifluoromethyl)benzene and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Trimethyl borate or triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1-2 hours.
-
Workup: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2] A general protocol for a typical coupling reaction is provided below.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, 1,4-dioxane, or DMF, often with water)
-
Ligand (if necessary, e.g., PPh₃, SPhos)
Procedure:
-
Reaction Setup: To a Schlenk flask or a microwave vial is added the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the ligand (if used), and the base (typically 2-3 equivalents).
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent is then added, and the mixture is degassed again by bubbling the inert gas through the solution for 10-15 minutes or by the freeze-pump-thaw method.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Biological Activity and Toxicological Information
The incorporation of fluorine and trifluoromethyl groups can significantly impact the biological activity of a molecule.[1] While specific biological activity data for this compound itself is not extensively reported in public literature, phenylboronic acids, in general, have been investigated for various biological applications, including as enzyme inhibitors and for their potential antitumor effects.[3]
Toxicological Profile:
Hazard Statements:
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Wash skin thoroughly after handling.[4]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its unique electronic and steric properties, conferred by the fluoro and trifluoromethyl substituents, make it an attractive component for modulating the physicochemical and biological properties of target compounds. The well-established methodologies for its synthesis and its application in robust cross-coupling reactions, such as the Suzuki-Miyaura coupling, ensure its continued importance in both academic and industrial research. As the demand for sophisticated fluorinated organic molecules grows, the utility of this compound is set to expand further.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. colorado.edu [colorado.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral interpretation.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The chemical shifts of aromatic protons are influenced by the electronic effects of substituents.[1] In this molecule, the fluorine atom is an ortho, para-director and a deactivating group, while the trifluoromethyl group is a meta-director and a strong deactivating group. The boronic acid group is also deactivating. These factors will influence the chemical environment of each proton on the aromatic ring.
The predicted ¹H NMR spectral data are summarized in the table below. The proton numbering corresponds to the IUPAC nomenclature for the phenyl ring, starting from the carbon bearing the boronic acid group as position 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 1-2 Hz, ⁴J(H2-F) ≈ 4-6 Hz | 1H |
| H-5 | 7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 8-9 Hz | 1H |
| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-H2) ≈ 1-2 Hz | 1H |
| B(OH)₂ | 8.0 - 8.5 (broad) | Singlet (s) | - | 2H |
Experimental Protocol
The following is a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and exchange with the acidic B(OH)₂ protons, leading to a sharper signal for the aromatic protons.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]
-
Solvent: DMSO-d₆ or CDCl₃.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic and boronic acid proton signals.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquisition Time (aq): An acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Structural and Signaling Visualization
The following diagram illustrates the structure of this compound with the aromatic protons labeled. The logical relationships of the proton signals, including their expected couplings, are also depicted.
Caption: Molecular structure and predicted proton NMR signal relationships.
References
A Technical Guide to the Stability and Storage of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a critical building block in modern medicinal chemistry and materials science, prized for its role in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of the resulting products.[1] However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established principles for arylboronic acids. It details the primary degradation pathways, offers protocols for stability assessment, and provides clear guidelines for handling and storage to maximize the shelf-life and performance of this valuable reagent.
Core Concepts in the Stability of Arylboronic Acids
The stability of this compound, like other arylboronic acids, is principally influenced by its susceptibility to two major degradation pathways: dehydration to form boroxines and protodeboronation. Environmental factors such as moisture, temperature, and pH play a significant role in the rate of these degradation processes.
Dehydration to Boroxine
Arylboronic acids can undergo intermolecular dehydration, where three molecules condense to form a six-membered cyclic anhydride known as a boroxine.[2] This is a reversible equilibrium reaction, with the presence of water driving the equilibrium back towards the boronic acid.[3][4][5] The formation of boroxine is often observed in the solid state and can be accelerated by elevated temperatures.[2] While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.[4][5] The observation that commercial samples of this compound may contain varying amounts of its anhydride (boroxine) underscores the prevalence of this equilibrium.
dot
Caption: Primary degradation pathways for arylboronic acids.
Protodeboronation
Protodeboronation is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 1-fluoro-2-(trifluoromethyl)benzene) and boric acid.[6] This reaction is often catalyzed by aqueous acidic or basic conditions and can be influenced by temperature and the electronic properties of the aryl ring.[6][7] Electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents present in the title compound, can affect the susceptibility of the arylboronic acid to protodeboronation, with complex dependencies on pH.[6][8]
Oxidation
The boron center in boronic acids is also susceptible to oxidation, which can be mediated by atmospheric oxygen or other oxidizing agents.[9] This can lead to the formation of phenols and boric acid. While less commonly cited as a primary storage concern for the solid material compared to dehydration and protodeboronation, oxidative degradation can be a significant pathway in solution, particularly in biological contexts or in the presence of reactive oxygen species.[10][11]
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality and reactivity of this compound. The following table summarizes the recommended conditions based on supplier information and general best practices for arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[12][13] For long-term storage, refrigeration (-20°C) is recommended.[14] | Lower temperatures slow the rate of chemical degradation, including the dehydration to boroxine. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[14] | Minimizes exposure to atmospheric moisture, which can lead to hydrolysis and protodeboronation, and to oxygen, which can cause oxidative degradation.[9] |
| Light | Protect from direct sunlight and strong light sources.[14][15] | Although not highly sensitive, prolonged exposure to UV light can potentially induce degradation.[15] General photostability testing is a standard practice.[16][17] |
| Moisture | Avoid exposure to moisture. Handle in a dry environment (e.g., glove box or with dry solvents). | Moisture is a key reactant in both the hydrolysis of boroxine back to the boronic acid and in the irreversible protodeboronation pathway.[4][6] |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and reactive metals.[18] | Boronic acids can react with these substances, leading to degradation or hazardous situations. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often coupled with mass spectrometry (MS) for the identification of degradation products.[19][20] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and monitoring degradation.[7][9][19]
General Workflow for a Stability Study
dot
Caption: A typical experimental workflow for a stability study.
Protocol for HPLC-UV Stability Indicating Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products (e.g., boroxine and protodeboronation product).
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., Waters XTerra MS C18, which has shown minimal on-column hydrolysis for boronate esters).[21]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound reference standard.
Procedure:
-
Method Development:
-
Develop a gradient elution method to separate the parent compound from potential impurities and degradants. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 220-280 nm).
-
A key challenge in the HPLC analysis of boronic acids is the potential for on-column hydrolysis.[19][21] Using a column with low silanol activity and avoiding pH modifiers in the mobile phase can minimize this issue.[21]
-
-
Forced Degradation Study:
-
Subject samples of the boronic acid to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH and heat gently. Neutralize before injection.
-
Oxidation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%).
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent peak.
-
-
Stability Sample Analysis:
-
Prepare solutions of the stability samples (from solid-state or solution studies) in the diluent at a known concentration.
-
Inject the samples onto the HPLC system.
-
Quantify the amount of this compound remaining by comparing its peak area to that of a reference standard. Calculate the percentage of degradation.
-
Protocol for ¹H and ¹⁹F NMR Analysis
Objective: To monitor the stability of this compound and identify degradation products in solution.
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
Deuterated solvents (e.g., DMSO-d₆, CD₃CN, or D₂O).
-
NMR tubes.
Procedure:
-
Initial Spectrum (T=0):
-
Dissolve a precisely weighed amount of the boronic acid in a deuterated solvent in an NMR tube.
-
Acquire ¹H and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly informative for monitoring changes related to the fluorine-containing groups.
-
Identify the characteristic signals for the parent compound.
-
-
Stability Monitoring:
-
Store the NMR tube under the desired stress condition (e.g., at room temperature, elevated temperature, or exposed to light).
-
Acquire ¹H and ¹⁹F NMR spectra at regular intervals.
-
Monitor for the appearance of new signals and the decrease in the intensity of the parent compound's signals. The formation of the protodeboronation product, 1-fluoro-2-(trifluoromethyl)benzene, would be readily observable by the appearance of a new set of aromatic signals in both the ¹H and ¹⁹F spectra. The dehydration to the boroxine may result in shifts of the aromatic signals.
-
Conclusion
While this compound is a robust reagent for many synthetic applications, its stability is not absolute. The primary degradation pathways of concern are the reversible dehydration to its boroxine anhydride and the irreversible protodeboronation. Both pathways are significantly influenced by the presence of moisture and non-neutral pH conditions. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a cool, dry, and inert environment—researchers can significantly extend its shelf-life and ensure the reliability of their results. For applications requiring stringent control over purity and stoichiometry, it is recommended to perform analytical checks using techniques like HPLC or NMR, especially for older batches or those that have been stored under suboptimal conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Boroxine-Boronic Acid Equilibrium. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. laballey.com [laballey.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fishersci.com [fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Purity and Assay of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic effects to target molecules. These characteristics make it a sought-after reagent for Suzuki-Miyaura cross-coupling reactions in the synthesis of complex organic molecules. Given its role in the development of high-value compounds, ensuring the purity and accurate assay of this boronic acid is of paramount importance.
This technical guide provides an in-depth overview of the essential physicochemical properties of this compound and details the key analytical methodologies for its comprehensive quality assessment. This document is intended to serve as a valuable resource for researchers and quality control analysts by providing structured data, detailed experimental protocols, and logical workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 182344-23-6 |
| Molecular Formula | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 170-174 °C |
| Purity (typical) | ≥98% |
| Storage Conditions | Store at room temperature |
Analytical Workflow for Quality Control
A systematic analytical workflow is essential for the comprehensive quality control of this compound. The following diagram illustrates a recommended workflow, encompassing identity confirmation, purity determination, and quantification of impurities.
Experimental Protocols
Detailed experimental protocols are provided below for the key analytical techniques used in the quality control of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
This method is suitable for determining the purity of this compound and for its assay against a reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Calculate the purity by area percent and the assay against the reference standard.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (≥400 MHz)
-
High-precision analytical balance
-
NMR tubes
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification. This includes a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton, typically 30-60 seconds) and a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Potentiometric Titration for Assay
Potentiometric titration is a classic and reliable method for the assay of acidic substances like boronic acids.
Instrumentation:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Stirrer
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Mannitol
-
High-purity water
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound into a beaker.
-
Add approximately 50 mL of high-purity water and a sufficient amount of mannitol (e.g., 2-3 g) to form a soluble complex with the boronic acid, which enhances its acidity.
-
Stir the solution until the sample is completely dissolved.
-
Immerse the pH electrode in the solution and start the titration with the standardized NaOH solution.
-
Record the pH values as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection) or its first or second derivative.
-
Calculate the assay of the boronic acid.
Karl Fischer Titration for Water Content
This method is used to determine the water content in the sample, which is a common impurity.
Instrumentation:
-
Karl Fischer titrator (coulometric or volumetric)
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh an appropriate amount of the this compound sample and add it to the titration vessel containing anhydrous methanol.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will automatically calculate the water content in the sample.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
GC-HS is the standard method for the analysis of residual solvents from the manufacturing process.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Headspace autosampler
GC Conditions (Typical):
-
Column: DB-624 or equivalent (30 m x 0.53 mm, 3.0 µm)
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium or Nitrogen
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 min
Procedure:
-
Prepare a standard solution containing known concentrations of potential residual solvents in a suitable solvent (e.g., DMSO).
-
Accurately weigh the this compound sample into a headspace vial and add a known volume of the diluent.
-
Analyze the standard and sample solutions by GC-HS.
-
Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas with those of the standard.
Impurity Profile
Potential impurities in this compound can arise from the synthetic route or degradation. Common impurities include:
-
Boronic anhydride (Boroxine): Formed by the dehydration of the boronic acid. This is often in equilibrium with the acid form.
-
Starting materials and intermediates: Unreacted precursors from the synthesis.
-
Deboronated species: The corresponding fluorotrifluoromethylbenzene.
-
Homocoupling byproducts: Biphenyl derivatives formed during the synthesis.
LC-MS is a powerful technique for the identification of unknown impurities. By combining the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, it is possible to obtain molecular weight information and fragmentation patterns of impurities, which aids in their structural elucidation.
Conclusion
The quality of this compound is critical for its successful application in the synthesis of high-value chemical entities. A comprehensive analytical approach, combining chromatographic, spectroscopic, and titrimetric techniques, is essential for ensuring its identity, purity, and assay. The experimental protocols and workflows detailed in this guide provide a robust framework for the quality control of this important synthetic building block, enabling researchers and drug development professionals to proceed with confidence in their synthetic endeavors.
4-Fluoro-3-(trifluoromethyl)phenylboronic acid safety and handling
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylboronic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a versatile building block in medicinal chemistry and organic synthesis. The document outlines the potential hazards, proper handling procedures, and emergency responses. Furthermore, it details its application in Suzuki-Miyaura cross-coupling reactions and explores the potential biological relevance of molecules synthesized from this compound, including a representative signaling pathway.
Chemical Identification and Physical Properties
This compound is a substituted arylboronic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its reactivity and the properties of the resulting compounds, often enhancing lipophilicity and metabolic stability in drug candidates.[1]
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | [1] |
| CAS Number | 182344-23-6 | [1] |
| Molecular Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 174 °C (literature) | [1] |
| Solubility | Soluble in Methanol |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation |
Precautionary Statements and Safe Handling
Strict adherence to the following precautionary measures is essential to ensure safety when handling this compound.
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are inadequate. |
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
| Aspect | Recommendation |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |
| Disposal | Dispose of this chemical in accordance with federal, state, and local regulations. It should be handled as hazardous waste. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a representative experimental protocol. Note that this is a general procedure and may require optimization for specific substrates.
Reaction Scheme: Ar-X + this compound → Ar-(4-Fluoro-3-(trifluoromethyl)phenyl) + B(OH)₃ + X⁻
Where Ar-X is an aryl halide (e.g., aryl bromide or iodide).
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Biological Relevance and Signaling Pathways
Derivatives of phenylboronic acids are of significant interest in drug discovery. The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety can lead to compounds with a range of biological activities. For instance, related compounds have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHD enzymes leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to hypoxia.
The HIF-1α signaling pathway is a key regulator of various physiological processes, including erythropoiesis, angiogenesis, and glucose metabolism. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes. Small molecule inhibitors of PHD, potentially derived from boronic acids, can mimic the hypoxic state and activate this pathway, which has therapeutic implications for conditions like anemia.
References
Commercial Suppliers and Technical Guide for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores its relevance in the development of targeted therapeutics, specifically focusing on the p38 MAPK signaling pathway.
Commercial Availability
This compound is readily available from a variety of commercial suppliers. The table below summarizes key information from prominent vendors, allowing for a quick comparison of specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| TCI America | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | Varies (contains varying amounts of Anhydride) | Safety Data Sheet (SDS) and Certificate of Analysis (C of A) available. |
| Chem-Impex | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | 97 - 105% (Assay by titration) | Melting point of 174 °C (Lit.).[1] |
| Sigma-Aldrich | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | ≥95.0% | - |
| BLDpharm | 864759-68-2 | C₇H₅BF₄O₂ | 207.92 | - | - |
| Echemi | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | - | - |
Chemical Properties and Safety
This compound is a white to off-white crystalline powder.[1] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties for pharmaceutical applications, including enhanced lipophilicity and metabolic stability.[1]
Safety and Handling: This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] In case of contact with skin, wash with plenty of water. Contaminated clothing should be removed and washed before reuse. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).[1][3][4]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound is a versatile reagent in these reactions, allowing for the introduction of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into a wide range of molecules.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a p38 MAPK Inhibitor Precursor
This protocol describes the synthesis of a biaryl compound, a common scaffold for p38 MAPK inhibitors, via a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 2-bromo-5-chloropyridine) (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Isopropanol
-
Deionized water
Procedure:
-
In a reaction flask, dissolve the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Add palladium(II) acetate (0.02 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Role in Drug Discovery: Targeting the p38 MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) p38 is a key enzyme in a signaling cascade that regulates cellular responses to stress, inflammation, and other external stimuli.[5] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[6][7] This makes p38 MAPK a significant target for drug development.[7][8]
Compounds synthesized using this compound have shown promise as potent and selective inhibitors of p38 MAPK.[9][10][11][12] The unique electronic properties of the 4-fluoro-3-(trifluoromethyl)phenyl group can enhance the binding affinity and pharmacokinetic properties of these inhibitors.
p38 MAPK Signaling Pathway and Inhibition
The following diagram illustrates a simplified p38 MAPK signaling pathway and the point of intervention for a p38 MAPK inhibitor.
Caption: A simplified diagram of the p38 MAPK signaling pathway and the mechanism of action for a p38 inhibitor.
In this pathway, extracellular stimuli such as cellular stress or inflammatory cytokines activate a cascade of kinases (MAPKKK and MAPKK), which in turn phosphorylate and activate p38 MAPK.[5] Activated p38 then phosphorylates various downstream substrates, leading to a range of cellular responses.[7] A p38 inhibitor, synthesized using building blocks like this compound, can block the activity of p38 MAPK, thereby preventing the downstream signaling and mitigating the pathological cellular responses.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. SDS of this compound pinacol ester, Safety Data Sheets, CAS 445303-14-0 - chemBlink [ww.chemblink.com]
- 5. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 7. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Acidity of Fluorinated Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the acidity of fluorinated phenylboronic acids. The introduction of fluorine substituents onto the phenyl ring significantly influences the Lewis acidity of the boronic acid moiety, a critical parameter in applications ranging from organic synthesis and catalysis to the design of sensors and therapeutic agents. This document provides a comprehensive overview of the structural and electronic factors affecting acidity, detailed experimental protocols for pKa determination, and a summary of quantitative acidity data.
Core Principles of Acidity in Phenylboronic Acids
Phenylboronic acids are organoboron compounds that primarily act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction in aqueous solution is characterized by the acid dissociation constant (pKa). The acidity of phenylboronic acid (pKa ≈ 8.86) is significantly influenced by substituents on the phenyl ring.[1]
The introduction of fluorine atoms, highly electronegative substituents, generally increases the acidity (lowers the pKa) of phenylboronic acids. This effect is a combination of several factors:
-
Inductive Effect: Fluorine's strong electron-withdrawing inductive effect (-I) pulls electron density from the aromatic ring and, subsequently, from the boron atom. This increases the electrophilicity of the boron center, making it a stronger Lewis acid and stabilizing the resulting negative charge on the boronate anion.
-
Resonance Effect: Fluorine can also exert a +R (resonance) effect by donating a lone pair of electrons to the aromatic π-system. This effect is most pronounced for substituents in the ortho and para positions and can counteract the inductive effect to some extent.
-
Position of Fluorination: The position of the fluorine substituent(s) on the phenyl ring has a profound impact on the overall acidity.
-
meta-Substitution: At the meta position, the resonance effect is minimal, and the strong inductive effect dominates, leading to a significant increase in acidity.
-
para-Substitution: At the para position, both inductive and resonance effects are at play. The electron-donating resonance effect can partially offset the electron-withdrawing inductive effect, resulting in a less pronounced increase in acidity compared to the meta isomer.
-
ortho-Substitution: The "ortho-effect" is a complex interplay of electronic and steric factors. While the inductive effect increases acidity, steric hindrance from the bulky boronic acid group can disfavor the formation of the tetrahedral boronate anion, potentially decreasing acidity. However, in the case of fluorine, the formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group on the boron can stabilize the boronate form and thus increase acidity.
-
-
Degree of Fluorination: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity due to the additive nature of the inductive effects.
Quantitative Acidity Data
The following table summarizes the experimentally determined pKa values for a range of fluorinated phenylboronic acids, providing a clear comparison of the impact of fluorine substitution on acidity.
| Compound Name | pKa Value |
| Phenylboronic Acid | 8.86[1] |
| 2-Fluorophenylboronic Acid | 8.80 |
| 3-Fluorophenylboronic Acid | 8.40 |
| 4-Fluorophenylboronic Acid | 8.77[1] |
| 2,3-Difluorophenylboronic Acid | 7.65 |
| 2,4-Difluorophenylboronic Acid | 7.79 |
| 2,5-Difluorophenylboronic Acid | 7.55 |
| 2,6-Difluorophenylboronic Acid | 8.16 |
| 3,4-Difluorophenylboronic Acid | 7.90 |
| 3,5-Difluorophenylboronic Acid | 7.64 |
| 2,3,4-Trifluorophenylboronic Acid | 7.07 |
| 2,3,5-Trifluorophenylboronic Acid | 6.94 |
| 2,3,6-Trifluorophenylboronic Acid | 7.15 |
| 2,4,5-Trifluorophenylboronic Acid | 7.14 |
| 2,4,6-Trifluorophenylboronic Acid | 7.52 |
| 3,4,5-Trifluorophenylboronic Acid | 7.18 |
| 2,3,4,5-Tetrafluorophenylboronic Acid | 6.46 |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[1] |
| 2,3,5,6-Tetrafluorophenylboronic Acid | 6.40 |
| Pentafluorophenylboronic Acid | 6.70 |
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and utilizing fluorinated phenylboronic acids. The two most common methods are potentiometric titration and spectrophotometric titration.
Potentiometric Titration
This method involves the direct measurement of pH as a function of the volume of a titrant (a strong base) added to a solution of the boronic acid.
Materials and Reagents:
-
Fluorinated phenylboronic acid sample (high purity)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength
-
Deionized, degassed water (to minimize carbonate interference)
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or manual titration setup with a burette
-
Stir plate and stir bar
-
Inert gas (e.g., nitrogen or argon) supply
Procedure:
-
Sample Preparation: Prepare a solution of the fluorinated phenylboronic acid in deionized, degassed water. A typical concentration is around 1 mM.[2] If the compound has low aqueous solubility, a co-solvent such as methanol may be used, but the pKa value will be specific to that solvent mixture.
-
Ionic Strength Adjustment: Add KCl solution to the sample solution to maintain a constant ionic strength throughout the titration.[2]
-
Inert Atmosphere: Purge the sample solution with an inert gas (nitrogen or argon) for at least 15 minutes before and during the titration to exclude atmospheric carbon dioxide, which can interfere with the measurement.[2]
-
Titration:
-
Place the sample solution on a stir plate and immerse the calibrated pH electrode.
-
Begin stirring to ensure homogeneity.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the boronic acid has been neutralized. This corresponds to the inflection point of the titration curve.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Spectrophotometric Titration
This method is particularly useful for compounds that possess a UV-Vis active chromophore and can be performed with smaller sample quantities. It relies on the difference in the UV-Vis absorbance spectra of the protonated (boronic acid) and deprotonated (boronate) species.
Materials and Reagents:
-
Fluorinated phenylboronic acid sample
-
A series of buffer solutions with known pH values spanning the expected pKa range of the sample.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Measurement Solutions: Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a final concentration that gives an appropriate absorbance reading (typically in the range of 0.1 - 1.0).
-
Spectral Measurement:
-
Record the UV-Vis spectrum for each of the buffered solutions.
-
Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms of the acid.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.
-
Visualizing Acidity and Experimental Workflows
Factors Influencing Acidity
The following diagram illustrates the key electronic and structural factors that determine the acidity of a substituted phenylboronic acid.
Caption: Factors influencing the acidity of fluorinated phenylboronic acids.
Potentiometric Titration Workflow
The workflow for determining the pKa of a fluorinated phenylboronic acid using potentiometric titration is outlined below.
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric Titration Workflow
The following diagram illustrates the steps involved in determining the pKa of a fluorinated phenylboronic acid using spectrophotometric titration.
Caption: Workflow for pKa determination by spectrophotometric titration.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry. The incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a key building block for introducing the valuable 4-fluoro-3-(trifluoromethyl)phenyl moiety into target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring influences the electronic properties of the boronic acid, which can affect its reactivity in cross-coupling reactions. These electron-withdrawing groups can lead to improved reactivity and selectivity in the coupling process, making this reagent a strategic choice for the synthesis of novel pharmaceuticals and advanced materials.
Applications in Drug Discovery
The 4-fluoro-3-(trifluoromethyl)phenyl motif is a recurring structural feature in a variety of bioactive molecules and drug candidates. Its unique electronic properties contribute to enhanced biological activity and improved pharmacokinetic profiles.
Key advantages of incorporating this moiety include:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.
-
Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability and oral absorption.
-
Binding Affinity: The fluorine and trifluoromethyl groups can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.
Examples of therapeutic areas where this structural unit is of interest include oncology, neuroscience, and infectious diseases. For instance, it serves as a key intermediate in the synthesis of compounds targeting enzymes like β-secretase (BACE1), a significant target in Alzheimer's disease research.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of reaction conditions may be necessary for specific substrates.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, chloride, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Standard Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the anhydrous solvent. Degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (and ligand, if separate) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling. The following tables summarize typical reaction conditions and reported yields for the coupling of this compound with various aryl halides.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene | 110 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 78 |
| 4 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 90 | 10 | 88 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 24 | 75 |
| 2 | 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Toluene | 110 | 18 | 81 |
| 3 | 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (3) | 1,4-Dioxane | 120 | 24 | 65 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed; Poor quality base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing; Use anhydrous solvents and a freshly opened or dried base. |
| Protodeboronation | Presence of water; Prolonged reaction time at high temperature. | Use anhydrous conditions; Optimize reaction time and temperature. |
| Formation of Homocoupling Products | Oxygen contamination leading to reductive elimination of the catalyst. | Maintain a strict inert atmosphere throughout the reaction. |
Logical Relationship of Key Components
The success of the Suzuki-Miyaura coupling relies on the interplay of several key components. The following diagram illustrates their logical relationship.
Caption: Key components and their relationship in the Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can enhance the lipophilicity and metabolic stability of target compounds.[1] This document covers key cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing researchers with the necessary information to effectively utilize this valuable reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction enables the synthesis of a wide range of biaryl and substituted aromatic compounds.[2]
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids structurally similar to this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2 M aq.) | Toluene | 80-90 | 4-6 | High Yield Reported[2] |
| 2 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (0.1) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 (Conversion)[3] |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 (Average)[4] |
| 4 | 3-Bromoquinoline | P1-L4 (1.2) | - | - | - | 110 | 0.17 | 82[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromobenzonitrile
This protocol is adapted from a standard procedure for the synthesis of substituted biphenyls.[2]
Materials:
-
This compound (1.2 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2 M aqueous solution)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add toluene (10 mL) followed by the 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation between an aryl halide and an amine. This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.[4] The corresponding aryl halide, 1-bromo-4-fluoro-3-(trifluoromethyl)benzene, is a suitable substrate for this transformation.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of aryl halides, including an analog of the target substrate.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (1.2-2.4) | NaOtBu | Toluene | 80-110 | 12-24 | Varies[6] | | 2 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65[1] | | 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 6 | 94[7] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene with Morpholine
This protocol is based on a general procedure for the amination of electron-deficient aryl bromides.[6]
Materials:
-
1-Bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Schlenk tube or glovebox
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01-0.02 mmol) and XPhos (0.012-0.024 mmol) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol) and 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 mmol).
-
Seal the Schlenk tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield 4-(4-fluoro-3-(trifluoromethyl)phenyl)morpholine.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[8] This reaction can be used to functionalize 1-bromo-4-fluoro-3-(trifluoromethyl)benzene with various alkynyl groups.
Quantitative Data Summary: Sonogashira Coupling
The following table provides representative data for Sonogashira coupling reactions, demonstrating typical conditions and yields.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 12 | Site-selective[8] | | 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 18 | High Yield[9] | | 3 | 4-Iodoanisole | Phenylacetylene | Pd₂(dba)₃ (0.01) | Cu(MeCN)₄BF₄ (0.02) | KOH | TEA | 80 | 1.5 | High Yield[10] |
Experimental Protocol: Sonogashira Coupling of 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene with Phenylacetylene
This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[8]
Materials:
-
1-Bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter to remove the ammonium salt.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2-phenylethyne.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is a valuable tool for C-C bond formation and can be applied to 1-bromo-4-fluoro-3-(trifluoromethyl)benzene.
Quantitative Data Summary: Heck Reaction
The table below shows typical conditions and yields for Heck reactions involving related substrates.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 120 | 15 | >96[12] | | 2 | 2-Bromo-1,1,1-trifluorohexane | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Ag₂CO₃ | DCE | 80 | 16 | 85[11] | | 3 | 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 12 | Varies[13] |
Experimental Protocol: Heck Reaction of 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene with Styrene
This protocol is based on established methods for the Heck reaction of electron-deficient aryl bromides.[13]
Materials:
-
1-Bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Sodium Acetate (NaOAc) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard reaction vessel with condenser
Procedure:
-
To a reaction vessel, add 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NaOAc (1.5 mmol).
-
Purge the vessel with an inert gas.
-
Add anhydrous DMF (5 mL) and styrene (1.2 mmol).
-
Heat the reaction mixture to 120 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield (E)-1-fluoro-4-(styryl)-2-(trifluoromethyl)benzene.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 12. biolmolchem.com [biolmolchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile and valuable reagent in modern organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes it a sought-after building block in the development of pharmaceuticals and agrochemicals. The primary application of this boronic acid lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 182344-23-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BF₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 207.92 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 174 °C | --INVALID-LINK-- |
Applications in Organic Synthesis
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the trifluoromethyl- and fluoro-substituted phenyl ring and various organic halides or triflates.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, a structural motif prevalent in many biologically active compounds. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.
A representative workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Applications of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules. The electron-withdrawing nature of these substituents enhances the reactivity of the boronic acid in cross-coupling reactions and can significantly improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This reagent is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of contemporary drug discovery.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Key Applications in Medicinal Chemistry
The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in several classes of biologically active molecules. Its incorporation is a strategic approach to enhance drug-like properties.
Anticancer Agents: Kinase Inhibitors
A significant application of this compound is in the synthesis of multi-kinase inhibitors for cancer therapy. The 4-chloro-3-(trifluoromethyl)phenyl urea moiety, often derived from precursors synthesized using this boronic acid, is central to the structure of several approved drugs and clinical candidates that target key signaling pathways involved in tumor growth and angiogenesis.
Case Study: Sorafenib and Regorafenib Analogues
Sorafenib and Regorafenib are multi-kinase inhibitors approved for the treatment of various cancers, including hepatocellular carcinoma and colorectal cancer. The synthesis of these drugs and their analogues often involves the introduction of the 4-chloro-3-(trifluoromethyl)phenyl group. While the final step is typically a urea formation, the synthesis of the amine precursor can be achieved through a Suzuki-Miyaura coupling.
VEGFR-2/KDR Signaling Pathway Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain-containing Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3] Small molecule inhibitors can block the ATP-binding site of the intracellular kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by small molecules.
Quantitative Data: In Vitro Activity of Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using methodologies involving the 4-fluoro-3-(trifluoromethyl)phenyl scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Sorafenib Analogue 2m | B-RAF | - | Huh7 (Hepatocellular Carcinoma) | [5] |
| VEGFR-2 | - | Huh7 (Hepatocellular Carcinoma) | [5] | |
| Cell Proliferation | 5.67 | Huh7 (Hepatocellular Carcinoma) | [5] | |
| Compound 25m | VEGFR-2 | 0.026 | - | [6] |
| Cell Proliferation | 0.66 | MCF-7 (Breast Cancer) | [6] | |
| Nicotinamide Derivative 6 | VEGFR-2 | 0.061 | HCT-116 (Colon Cancer) | [7] |
| Cell Proliferation | 9.3 | HCT-116 (Colon Cancer) | [7] |
Anti-inflammatory Agents: TNFα Inhibitors
Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and the pathogenesis of autoimmune diseases such as rheumatoid arthritis and Crohn's disease.[8] Small molecules that inhibit TNFα activity are of significant therapeutic interest. The 4-fluoro-3-(trifluoromethyl)phenyl moiety can be incorporated into scaffolds designed to disrupt TNFα signaling.
Mechanism of TNFα Signaling Inhibition:
TNFα exerts its effects by binding to its receptors, primarily TNFR1, which triggers a signaling cascade leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors upregulate the expression of various inflammatory genes. Small molecule inhibitors can act by disrupting the TNFα trimer, preventing its binding to the receptor, or by modulating downstream signaling components.
Below is a diagram of the TNFα signaling pathway.
Antimicrobial Agents
Derivatives of phenylboronic acids, including those with trifluoromethyl groups, have demonstrated promising antimicrobial activity. They can act by inhibiting essential bacterial enzymes. For instance, some benzoxaboroles, which can be formed from 2-formylphenylboronic acids, are known to inhibit leucyl-tRNA synthetase (LeuRS), an enzyme crucial for bacterial protein synthesis.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds containing the trifluoromethylphenyl moiety against various microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl-phenylboronic acid derivatives | Bacillus cereus | < 6.25 | [9] |
| Escherichia coli | 25 | [9] | |
| Candida albicans | 50 | [9] | |
| Aspergillus niger | 12.5 | [9] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the primary method for utilizing this compound. The following section provides a general protocol and a workflow diagram.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl/heteroaryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted synthesis, heat to a higher temperature (e.g., 150 °C) for a shorter duration (10-30 minutes).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram:
Specific Protocol Example: Synthesis of a 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [10]
-
Reactants: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), this compound (1.2 equiv).
-
Catalyst System: XPhosPdG2 (2.5 mol%) and XPhos (5 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (10:1).
-
Conditions: Microwave irradiation at 120 °C for 40 minutes.
-
Yield: Good to excellent yields are typically obtained.
Conclusion
This compound is an indispensable reagent in medicinal chemistry for the synthesis of complex, biologically active molecules. Its utility in constructing key pharmacophores for anticancer, anti-inflammatory, and antimicrobial agents highlights its importance in modern drug discovery programs. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in this field.
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a key building block in modern medicinal chemistry, prized for its unique structural and electronic properties. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly enhances the lipophilicity, metabolic stability, and binding affinity of target molecules.[1] These characteristics make it an invaluable reagent for the synthesis of novel therapeutic agents across various disease areas, including neurodegenerative disorders and infectious diseases. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for the formation of carbon-carbon bonds.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent BACE1 inhibitor for the potential treatment of Alzheimer's disease.
Key Applications in Drug Discovery
The strategic incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This structural motif is particularly prevalent in the development of:
-
BACE1 Inhibitors: For the treatment of Alzheimer's disease, by blocking the enzymatic activity of β-secretase 1 (BACE1), which is crucial in the amyloidogenic processing of the amyloid precursor protein (APP).
-
Antimicrobial Agents: The trifluoromethyl group can enhance the antimicrobial potency of various scaffolds.
-
Anticancer Therapeutics: The unique electronic nature of this building block can lead to enhanced target engagement and improved efficacy of anti-cancer drugs.
Featured Application: Synthesis of a BACE1 Inhibitor Intermediate
This section details the synthesis of a key intermediate for the BACE1 inhibitor LY2886721, which utilizes a Suzuki-Miyaura coupling reaction with this compound.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of APP processing. Inhibition of BACE1 is a primary therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides, which are believed to play a central role in the pathophysiology of Alzheimer's disease.[2][3][4]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the workflow for the Suzuki-Miyaura coupling reaction between this compound and 5-bromopyrimidin-2-amine to produce the key intermediate, 5-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₇H₅BF₄O₂ | 207.92 | Arylboronic acid |
| 5-Bromopyrimidin-2-amine | C₄H₄BrN₃ | 174.00 | Aryl halide |
| 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-amine | C₁₁H₇F₄N₃ | 273.19 | Coupled Product (BACE1 Inhibitor Intermediate) |
| Parameter | Value/Condition |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | 1,4-Dioxane / Water |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-24 hours (monitored by LC-MS) |
| Typical Yield | 70-85% |
Experimental Protocols
Synthesis of 5-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-amine
This protocol is adapted from the supplementary information for the synthesis of the BACE1 inhibitor, LY2886721.
Materials:
-
This compound (1.0 eq)
-
5-Bromopyrimidin-2-amine (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 5-bromopyrimidin-2-amine (1.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-amine, as a solid.
Characterization Data for 5-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-amine:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (s, 2H), 7.95 (dd, J = 6.2, 2.4 Hz, 1H), 7.82 (ddd, J = 8.8, 4.6, 2.4 Hz, 1H), 7.55 (t, J = 9.4 Hz, 1H), 6.90 (s, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 162.7, 158.4 (d, J = 250.5 Hz), 156.9, 134.1 (q, J = 2.1 Hz), 130.2 (q, J = 31.3 Hz), 129.8, 126.9 (q, J = 5.4 Hz), 123.2 (q, J = 272.7 Hz), 118.0 (d, J = 22.2 Hz).
-
MS (ESI): m/z 274.1 [M+H]⁺.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex pharmaceutical compounds. Its application in the Suzuki-Miyaura coupling reaction provides an efficient route to introduce the bioisosterically favorable 4-fluoro-3-(trifluoromethyl)phenyl moiety, leading to compounds with enhanced therapeutic potential. The detailed protocol for the synthesis of a key BACE1 inhibitor intermediate demonstrates the practical utility of this reagent in drug discovery and development.
References
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into a variety of organic molecules. The electron-withdrawing nature of the trifluoromethyl group and the presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of target compounds.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and catalysts.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical. Electron-rich and bulky phosphine ligands often enhance the catalytic activity, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos Pd G4.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The solvent system's ability to dissolve the reactants and facilitate the interaction between the organic and aqueous phases is crucial.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave-assisted heating can often shorten reaction times significantly.
Generalized Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different substrates.
Protocol 1: Standard Thermal Conditions
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of toluene) followed by the aqueous base (e.g., 2.5 mL of 2M Na₂CO₃) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Conditions
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane/water mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.025-0.05 mmol), and base (1.0 mmol).
-
Add the solvent (e.g., 3 mL of DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by an appropriate method.
Data on Reaction Conditions
The following tables summarize representative conditions for Suzuki-Miyaura coupling reactions involving fluorinated and trifluoromethyl-substituted arylboronic acids, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide Partner | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene | Tri(isopropyl)phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | ~95 (conversion) | [2] |
| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | KF (3.0) | THF | 23 | 24 | High | [1] |
| Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | 2M K₂CO₃ | Toluene/Dioxane (4:1) | 80 | 3-5 | 89 | [3] |
| Tetrabromofuran | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | 2M K₂CO₃ | 1,4-Dioxane | 80 | 3-5 | 82 | [3] |
Table 2: Catalyst, Base, and Solvent Combinations
| Catalyst System | Base | Solvent System | Typical Temperature Range | Notes |
| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane/Water | 80 - 100 °C | A standard, versatile system. |
| PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 85 - 120 °C | Effective for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, THF | Room Temp. - 100 °C | Highly active catalyst systems, often enabling lower reaction temperatures. |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp. - 80 °C | Particularly effective for aryl triflates.[4] |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. The purity of the boronic acid is also crucial, as impurities can inhibit the catalyst.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by using a slight excess of the boronic acid and ensuring anaerobic conditions.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid can occur, especially under harsh basic conditions or at elevated temperatures. Using a milder base or lower temperature might be necessary.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium catalyst. Degassing the solvents prior to use is highly recommended.[2]
References
The Role of the Trifluoromethyl Group in Drug Design: Applications and Protocols for Researchers
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its unique electronic and steric characteristics can dramatically enhance a molecule's metabolic stability, membrane permeability, binding affinity, and overall biological activity.[1][2] This application note provides a detailed overview of the multifaceted role of the CF3 group in drug design, supplemented with comparative data and detailed experimental protocols for assessing its impact on key physicochemical properties.
Key Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can impart several beneficial properties to a drug molecule:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) superfamily.[2][3] This increased stability can prolong a drug's half-life, leading to less frequent dosing and improved patient compliance.[1][2] By replacing a metabolically labile methyl group with a CF3 group, a major metabolic pathway can be effectively blocked.[3]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to penetrate lipid bilayers and cross biological membranes, a critical factor for oral absorption and distribution within the body.[2][4] This improved pharmacokinetic profile is a significant advantage in drug development.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity (pKa) of nearby functional groups.[4][5] This can impact a drug's ionization state at physiological pH, affecting its solubility, absorption, and interaction with its biological target.[6][7]
-
Improved Binding Affinity: The electronic and steric properties of the CF3 group can lead to more favorable interactions with the target protein, resulting in increased binding affinity and potency.[1][2]
Comparative Data of Trifluoromethylated Drugs and Analogs
The following tables summarize the quantitative impact of the trifluoromethyl group on the physicochemical and pharmacological properties of two well-known drugs, Celecoxib and Fluoxetine, compared to their non-trifluoromethylated analogs.
Table 1: Comparison of Celecoxib (with CF3) and SC-560 (without CF3)
| Property | Celecoxib | SC-560 | Fold Difference | Reference(s) |
| LogP | 3.4 | 4.6 (estimated) | ~0.74 | [8] |
| pKa | 11.1 (sulfonamide) | Not available | - | |
| COX-1 IC50 (µM) | 15 | 0.007 | ~2143 (less potent) | [9][10] |
| COX-2 IC50 (µM) | 0.04 | 75 | ~1875 (more potent) | [9][10] |
| Metabolic Pathway | Primarily CYP2C9 (methyl hydroxylation) | Not extensively studied, but expected to be different due to the absence of the methyl group. | - | [2][5] |
Table 2: Comparison of Fluoxetine (with CF3) and Nisoxetine (without CF3)
| Property | Fluoxetine | Nisoxetine | Fold Difference | Reference(s) |
| LogP | 4.05 | 3.1 | ~1.3 | [6][11] |
| pKa | 9.8 | Not available | - | [11] |
| NET Ki (nM) | 158 | 0.46 | ~343 (less potent) | [12] |
| SERT Ki (nM) | ~1 | >1000 | >1000 (more potent) | [13] |
| Metabolic Pathway | N-demethylation by CYP2D6 to norfluoxetine | O-demethylation | - | [1][14] |
Signaling Pathway and Experimental Workflows
Celecoxib Signaling Pathway
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[15] The diagram below illustrates its mechanism of action in blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][15]
Experimental Workflow: Shake-Flask logP Determination
The following diagram outlines the major steps in determining the octanol-water partition coefficient (logP) using the traditional shake-flask method.[11]
Experimental Workflow: In Vitro Metabolic Stability Assay
This diagram illustrates the workflow for assessing the metabolic stability of a compound using liver microsomes.[3]
Detailed Experimental Protocols
1. Protocol for Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
Objective: To determine the logP of a compound, which is a measure of its lipophilicity.
Materials:
-
n-Octanol (reagent grade)
-
Purified water (e.g., deionized or distilled)
-
Test compound
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them in a large container, shaking vigorously for at least 24 hours, and then allowing the phases to separate completely.
-
-
Preparation of Test Solution:
-
Accurately weigh a suitable amount of the test compound and dissolve it in the pre-saturated n-octanol or water. The concentration should be within the linear range of the analytical method.
-
-
Partitioning:
-
Add a known volume of the test solution and the other pre-saturated phase to a separatory funnel. The volume ratio of the two phases should be chosen to ensure that the concentration in both phases can be accurately measured.
-
Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two phases have completely separated. If an emulsion forms, centrifugation may be necessary.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the test compound in both the n-octanol and aqueous phases using a validated analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient: logP = log10(P).
-
2. Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3]
Materials:
-
Pooled liver microsomes (from the species of interest, e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compound with known metabolic stability
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing the phosphate buffer and liver microsomes at the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Compound Addition:
-
Add the test compound and positive control to separate wells of a microplate to achieve the final desired concentration (e.g., 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the quenching solution. The 0-minute time point is taken immediately after adding the NADPH solution.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
-
3. Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Potentiometer with a pH electrode
-
Automated titrator or burette
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Test compound
-
Solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds)
-
Inert gas (e.g., nitrogen) supply
Procedure:
-
Instrument Calibration:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Sample Preparation:
-
Accurately weigh the test compound and dissolve it in the chosen solvent to a known concentration (e.g., 1-10 mM).
-
If a co-solvent is used, the proportion should be recorded, and the pKa value will be an apparent pKa for that solvent system.
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel and purge with an inert gas to remove dissolved carbon dioxide.
-
Immerse the pH electrode and the titrant delivery tube into the solution.
-
-
Titration:
-
For an acidic compound, titrate with the standardized base. For a basic compound, titrate with the standardized acid.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be determined from the first or second derivative of the curve.
-
Specialized software is often used for accurate determination of the pKa from the titration data.
-
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity has led to its inclusion in a wide range of successful drugs. The experimental protocols provided in this application note offer a starting point for researchers to systematically evaluate the impact of trifluoromethyl substitution on their compounds of interest, thereby facilitating a more rational and efficient drug design process.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. SMPDB [smpdb.ca]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nisoxetine - Wikipedia [en.wikipedia.org]
- 11. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor (CAS 57754-86-6) | Abcam [abcam.com]
- 13. Conformational analysis of nisoxetine and fluoxetine, selective inhibitors of norepinephrine and serotonin reuptake: are conformational differences an explanation of neurotransmitter selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
Application Note: Ligand Selection for Suzuki Reactions with Electron-Deficient Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] While highly versatile, the reaction's efficiency is significantly influenced by the electronic properties of the coupling partners.[4] Electron-deficient boronic acids present a particular challenge, primarily due to a slower rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[4] Furthermore, these substrates can be prone to side reactions such as protodeboronation.[1][5] Judicious selection of the palladium catalyst's ligand is therefore critical to overcome these hurdles and achieve high yields. This note provides a guide to ligand selection and reaction optimization for Suzuki couplings involving electron-deficient boronic acids.
The Role of the Ligand in the Catalytic Cycle
The ligand plays a multifaceted role in the Suzuki-Miyaura reaction, stabilizing the palladium center and modulating its reactivity.[6] For challenging substrates like electron-deficient boronic acids, the ligand's properties are paramount. An ideal ligand system should:
-
Promote Rapid Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[3][6][7]
-
Facilitate Transmetalation: The ligand's steric bulk can promote the formation of a coordinatively unsaturated palladium species, which is necessary for the transmetalation step to proceed efficiently.[1][3][7]
-
Encourage Reductive Elimination: Bulky ligands also promote the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.[3][7]
The general catalytic cycle is illustrated below, highlighting the key steps influenced by the ligand.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Base Selection in Cross-Coupling Reactions of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of paramount importance in pharmaceutical and agrochemical research, offering modulated lipophilicity, metabolic stability, and binding affinity. The introduction of fluorine-containing moieties is often achieved through transition metal-catalyzed cross-coupling reactions, with fluorinated boronic acids serving as key building blocks. The success of these transformations, which include the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, is critically dependent on the judicious selection of a base. This is particularly true for fluorinated boronic acids, which are often electron-deficient and susceptible to side reactions like protodeboronation under basic conditions.[1]
This document provides detailed application notes, comparative data, and experimental protocols to guide the selection of an appropriate base for coupling reactions involving fluorinated boronic acids.
The Critical Role of the Base in Cross-Coupling Reactions
The base in cross-coupling reactions fulfills several crucial roles. In the Suzuki-Miyaura reaction, the base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[2] Similarly, in Chan-Lam and Buchwald-Hartwig couplings, the base is essential for the formation of the reactive copper or palladium complexes and for promoting the desired C-N or C-O bond formation. The choice of base can significantly impact reaction rates, yields, and functional group tolerance. With fluorinated boronic acids, the electron-withdrawing nature of fluorine substituents can increase the Lewis acidity of the boron center, but also render the C-B bond more susceptible to cleavage.[3] Therefore, a careful balance must be struck between efficient catalysis and substrate stability.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl and heteroaryl compounds. The choice of base is highly dependent on the specific substrates and catalyst system. For electron-deficient fluorinated boronic acids, weaker bases are often preferred to minimize protodeboronation.
Comparative Performance of Bases in Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of different fluorinated boronic acids with aryl halides.
| Fluorinated Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 82 | [4] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | ~85-95 | [5] |
| 2-Fluoropyridine-3-boronic acid pinacol ester | Aryl Halide | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 80-100 | - | High | [4] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | >95 | [6] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-100 | - | High | [7] |
| 2,5-Difluorophenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | - | High | [7] |
Note: Ligand 1 refers to a specific phosphite or phosphine oxide ligand as described in the cited literature.[4]
Logical Flow for Base Selection in Suzuki-Miyaura Coupling
Caption: Base selection workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl bromide, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically using copper catalysts. The reaction is often performed under milder conditions than palladium-catalyzed couplings. The choice of base is critical, with both organic and inorganic bases being employed.
Comparative Performance of Bases in Chan-Lam Coupling of Fluorinated Boronic Acids
The following table presents data on the use of different bases in Chan-Lam couplings involving fluorinated substrates.
| Fluorinated Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Phenylboronic acid | Cu(OAc)₂ | Pyridine (2 equiv) | CH₂Cl₂ | RT | 48 | 88 | [1] |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Phenylboronic acid | Cu(OAc)₂ | Pyridine (1 equiv) | CH₂Cl₂ | RT | 48 | 80 | [1] |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Phenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 48 | <5 | [1] |
| Phenylboronic acid | 4-Fluorophenol | CuF₂ | Pyridine | - | - | - | Higher than Cu(OAc)₂ | [8] |
| Arylboronic acids | Anilines | Cu(OAc)₂ | 2,6-Lutidine | - | RT | - | 58-91 | [9] |
Logical Flow for Base Selection in Chan-Lam Coupling
Caption: Base selection workflow for Chan-Lam coupling.
Experimental Protocol: Chan-Lam N-Arylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one
This protocol is adapted from a study on the N-arylation of fluorinated pyrimidinones.[1]
Materials:
-
4-(Trifluoromethyl)pyrimidin-2(1H)-one (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add 4-(trifluoromethyl)pyrimidin-2(1H)-one, the arylboronic acid, and copper(II) acetate.
-
Add dichloromethane as the solvent.
-
Add pyridine to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require up to 48 hours for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of C-N bonds. The choice of base is crucial, with strong, non-nucleophilic bases often being required to deprotonate the amine or the palladium-amine complex. The effectiveness of a base is highly dependent on the specific substrates, ligand, and solvent.[10] For electron-deficient fluorinated boronic acids, careful selection is necessary to avoid unwanted side reactions.
Comparative Performance of Bases in Buchwald-Hartwig Amination
While specific comparative data for a wide range of fluorinated boronic acids in Buchwald-Hartwig amination is limited, the following table provides a general comparison of bases used in this reaction, some of which are applicable to fluorinated substrates.
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 98 |[11] | | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 100 | 85 |[11] | | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 100 | 20 |[11] | | Aryl Bromide | Primary Amine | Pd(dba)₂ / [tBu₃PH]BF₄ | NaOtBu | - | 120 | Moderate to good |[10] | | Aryl Triflate | Secondary Amine | AlPhos-supported Pd | DBU (slow addition) | 2-MeTHF | 60 | ~99 |[12] | | Aryl Halides | Aryl Amines | Pd(PPh₃)₄ | Cs₂CO₃ | - | - | Moderate to good | |
Logical Flow for Base Selection in Buchwald-Hartwig Amination
Caption: Base selection workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and requires optimization for specific fluorinated substrates.
Materials:
-
Fluorinated aryl halide or triflate (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
Add the fluorinated aryl halide/triflate, the amine, and cesium carbonate.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously and monitor its progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selection of an appropriate base is a critical parameter for the success of cross-coupling reactions involving fluorinated boronic acids. For Suzuki-Miyaura couplings, weaker inorganic bases like KF and K₂CO₃ are often effective in minimizing protodeboronation of electron-deficient substrates. In Chan-Lam reactions, both organic bases such as pyridine and inorganic bases can be employed, with the optimal choice depending on the nucleophile. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like Cs₂CO₃ and NaOtBu are commonly used, but careful optimization is required to prevent substrate decomposition. The provided data, protocols, and logical workflows serve as a comprehensive guide for researchers to navigate the complexities of base selection and achieve high yields in the synthesis of valuable fluorinated molecules.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. This electron-deficient boronic acid can present unique challenges, and this resource offers detailed guidance to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: A low yield in a Suzuki coupling with an electron-deficient boronic acid like this compound often points to one of several critical factors. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the stability of the boronic acid itself. Key initial checks should include:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent deactivation.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions such as the homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Inadequate Base: The base is crucial for the activation of the boronic acid in the transmetalation step. Ensure the base is of high purity, finely powdered for better solubility, and used in sufficient stoichiometric amounts (typically 2-3 equivalents).
-
Boronic Acid Stability: Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom. This is a common cause of low yields.
Q2: I suspect protodeboronation of my this compound is the main problem. How can I mitigate this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids. To minimize this undesired pathway, consider the following strategies:
-
Choice of Base: While a base is necessary, strong bases in aqueous media can accelerate protodeboronation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred. Using anhydrous conditions can also be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the cross-coupling reaction.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation. Monitor the reaction progress closely and stop it once the starting material is consumed.
Q3: Which palladium catalyst and ligand system is most effective for coupling this electron-deficient boronic acid?
A3: The choice of catalyst and ligand is critical for a successful reaction. For challenging substrates like this compound, catalyst systems that promote a rapid transmetalation and reductive elimination are preferred.
-
Electron-Rich and Bulky Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. Their electron-rich nature and steric bulk facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Pre-formed Catalysts: Using modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can ensure efficient and reproducible generation of the active Pd(0) species, leading to more consistent results.
Q4: What are the recommended solvents and temperature ranges for this type of Suzuki coupling?
A4: The solvent choice can significantly impact the reaction's success by affecting the solubility of the reagents and the reaction temperature.
-
Aprotic Solvents: A mixture of an aprotic organic solvent with a small amount of water is commonly used. Popular choices include 1,4-dioxane/water, THF/water, or toluene/water. The water helps to dissolve the inorganic base.
-
Anhydrous Conditions: If protodeboronation is a major issue, completely anhydrous conditions using solvents like toluene or dioxane with a soluble organic base or a finely powdered inorganic base can be employed.
-
Temperature: Reaction temperatures typically range from 80°C to 110°C. Higher temperatures may be necessary to overcome the activation energy for difficult couplings, but this must be balanced against the risk of boronic acid decomposition.
Troubleshooting Guides
Low to No Product Formation
If you observe little to no formation of your desired product, a systematic approach to troubleshooting is essential. The following decision tree can guide your investigation.
Technical Support Center: 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in reactions involving 4-Fluoro-3-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of the fluorine and trifluoromethyl groups, which can enhance the biological activity and physicochemical properties of the target molecules.[1] Consequently, it is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Q2: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A2: Low yields with this boronic acid are often attributed to its electron-deficient nature, which can impact several steps in the catalytic cycle.[2][3] Common issues include:
-
Inefficient Transmetalation: The electron-withdrawing trifluoromethyl and fluoro groups decrease the nucleophilicity of the boronic acid, potentially slowing down the transfer of the aryl group to the palladium center.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-(trifluoromethyl)benzene and reducing the amount of boronic acid available for the desired coupling.
-
Catalyst Inactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and degradation of phosphine ligands.
-
Suboptimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical for the success of couplings with electron-deficient boronic acids.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a common side reaction that plagues Suzuki-Miyaura couplings, especially with electron-deficient boronic acids. It involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid. To minimize protodeboronation:
-
Use Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure your solvents are anhydrous and consider using a base that does not generate water.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) which is less susceptible to protodeboronation.
Q4: Can I use this compound with aryl chlorides?
A4: Yes, but couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond.[4] Successful coupling with aryl chlorides often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). More forcing reaction conditions, such as higher temperatures, may also be necessary.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides systematic steps to troubleshoot your reaction.
Issue 1: Low or No Product Formation
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was performed under a strict inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality:
-
Boronic Acid: Verify the purity of the this compound. It can degrade over time.
-
Aryl Halide: Ensure the purity and reactivity of your coupling partner (I > Br > OTf >> Cl).[4]
-
Catalyst and Ligand: Use fresh, properly stored palladium catalyst and phosphine ligands. Phosphine ligands are susceptible to oxidation.
-
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high purity and has been stored correctly.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields.
Optimization Strategies:
-
Base Selection: The choice of base is crucial. For electron-deficient boronic acids, weaker bases are often preferred to minimize protodeboronation.
-
Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, KF.
-
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging couplings with electron-deficient partners, consider using:
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and RuPhos are often effective.
-
N-Heterocyclic Carbenes (NHCs): These can also be highly effective.
-
-
Solvent System: The polarity and proticity of the solvent can significantly impact the reaction.
-
Common Solvents: Toluene, Dioxane, THF, DMF, often with an aqueous component (e.g., Dioxane/H₂O). Anhydrous conditions are generally recommended to suppress protodeboronation.
-
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. Optimization of the reaction temperature is often necessary.
Issue 2: Presence of Significant Side Products
Common Side Products and Solutions:
-
Homocoupling of Boronic Acid: The formation of 2,2'-difluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl.
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction.
-
-
Protodeboronation Product: Formation of 1-fluoro-2-(trifluoromethyl)benzene.
-
Cause: Reaction with protic sources (e.g., water).
-
Solution: Use anhydrous solvents and reagents. Employ milder bases.
-
-
Aryl Halide Homocoupling: Dimerization of the aryl halide starting material.
-
Cause: Can occur under certain catalytic conditions.
-
Solution: Optimize catalyst and ligand choice.
-
Data Presentation
The following table summarizes representative Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids, providing a baseline for expected yields under various conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (catalyst amount) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | ~100 |
| 2 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (catalyst amount) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | ~100 |
| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (catalyst amount) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | ~100 |
| 4 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (catalyst amount) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | ~90 |
| 5 | 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (catalyst amount) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | ~85 |
Note: The data in this table is compiled from a study on supported palladium nanoparticles and serves as an illustrative example of yields achievable with fluorinated substrates.[5] Specific yields for this compound will vary depending on the coupling partner and optimized conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos; 1-1.2 times the mol% of the palladium source)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this pathway is essential for troubleshooting, as low yields can often be traced back to a specific, inefficient step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Optimization of reaction conditions for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Answering the user's request.## Technical Support Center: 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers utilizing this compound in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a versatile organoboron compound used extensively in organic synthesis. Its primary application is in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The presence of both fluorine and a trifluoromethyl group makes it an important building block for introducing these moieties into complex molecules, particularly in the development of pharmaceuticals and agrochemicals, as these groups can enhance properties like lipophilicity, metabolic stability, and bioactivity.[1][2][3]
Q2: How should this compound be stored and handled? A2: This compound is typically a white to off-white crystalline powder.[1] It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation.[4] Like many boronic acids, it can be sensitive to moisture and air, which may lead to decomposition or the formation of anhydrides.
Q3: Why is this boronic acid considered "electron-deficient," and how does this impact its reactivity in Suzuki-Miyaura coupling? A3: The phenyl ring is substituted with two strongly electron-withdrawing groups: a fluorine atom and a trifluoromethyl (CF3) group.[2][3] This electronic nature makes the boron atom more electrophilic, which can lead to several challenges. The primary issue is an increased susceptibility to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under harsh basic conditions.[5][6][7] It can also slow down the transmetalation step of the Suzuki catalytic cycle.[8]
Q4: What are the most common challenges encountered when using this reagent? A4: The most frequent issues are low reaction yields due to:
-
Protodeboronation (Hydrolysis): The C-B bond is cleaved by water or other protic sources, removing the reactive group.[5][6]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[8][9]
-
Slow Reaction Rate: The electron-deficient nature of the boronic acid can hinder the transmetalation step, leading to sluggish or incomplete reactions.[8]
Troubleshooting Guide
Q5: My Suzuki-Miyaura reaction has a low to non-existent yield. What should I check first? A5: When a reaction fails, systematically evaluate the following key parameters:
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[8][9] Ensure your solvents are properly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.
-
Catalyst Activity: The palladium catalyst or ligand may have degraded. Use a fresh batch or a reliable precatalyst (e.g., a palladacycle G3 or G4 precatalyst).[5][8] If using a Pd(II) source, it must be reduced in-situ, which can sometimes be inefficient.[9][10]
-
Reagent Quality: Verify the purity of the boronic acid and the aryl halide. The boronic acid can degrade over time; consider using a freshly opened bottle.
-
Base and Solvent Choice: The combination of base and solvent is critical. For this electron-deficient boronic acid, stronger, non-nucleophilic bases are often preferred. Ensure solvents are anhydrous.
Q6: I'm observing a significant amount of the protodeboronated arene side product. How can I prevent this? A6: Protodeboronation is a major issue for electron-deficient boronic acids.[6][7] To minimize it:
-
Use Milder/Stronger Bases: Switch to bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF), which are effective but can reduce the rate of protonolysis compared to hydroxides.[5][8]
-
Use Anhydrous Conditions: Minimize water in the reaction. Use anhydrous solvents and dry reagents.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[11][12][13]
-
Use a More Active Catalyst System: A highly active catalyst can increase the rate of the desired cross-coupling reaction to outcompete the slower protodeboronation pathway.[6]
Q7: The main byproduct of my reaction is the homocoupling of the boronic acid. What is the cause and solution? A7: Homocoupling is primarily caused by oxygen in the reaction mixture, which oxidizes the Pd(0) catalyst to Pd(II), which can then promote this side reaction.[8][9]
-
Rigorous Degassing: Degas all solvents (including water, if used in the solvent system) thoroughly via methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that can be associated with homocoupling when using Pd(II) sources like Pd(OAc)₂.[9][10]
-
Use Bulky Ligands: Electron-rich, bulky phosphine ligands (see Table 1) can promote the desired cross-coupling pathway and suppress side reactions.[7]
Q8: The reaction is very slow and does not go to completion. How can I increase the reaction rate? A8: The slow rate is likely due to a sluggish transmetalation step, a common issue with electron-deficient boronic acids.[8]
-
Increase Temperature: Raising the reaction temperature can significantly increase the rate.[8]
-
Use a Stronger Base: Stronger bases like Cs₂CO₃ or K₃PO₄ can facilitate the formation of the more reactive boronate species, accelerating transmetalation.[8]
-
Change Ligand: Employ highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands). These ligands accelerate both the oxidative addition and the rate-limiting transmetalation/reductive elimination steps.[8][11]
-
Increase Reagent Concentration: Operating at a higher concentration (e.g., 0.5 M vs. 0.1 M) can sometimes improve reaction rates.
Data Presentation: Recommended Reaction Conditions
The optimal conditions depend heavily on the specific coupling partner. The following tables provide a starting point for optimization.
Table 1: Recommended Catalysts and Ligands
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-2 (Pd), 2-4 (Ligand) | Buchwald ligands are excellent for challenging couplings with electron-deficient partners.[8][11] |
| Pd(OAc)₂ | P(tBu)₃, PCy₃ | 2-5 (Pd), 4-10 (Ligand) | Electron-rich trialkylphosphines can be effective. Note that Pd(OAc)₂ requires in-situ reduction.[10] |
| XPhos Pd G3/G4 | (Internal) | 1-3 | Highly active, air-stable precatalysts that ensure efficient generation of the active Pd(0) species.[5][8] |
| Pd(PPh₃)₄ | (Internal) | 2-5 | A classic catalyst, but often less effective for challenging substrates compared to modern ligand systems.[5] |
Table 2: Guide to Selecting Bases and Solvents
| Base | Equivalents | Recommended Solvents | Notes |
| K₃PO₄ | 2 - 3 | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A strong base that is often effective at promoting transmetalation while minimizing protodeboronation.[8] |
| Cs₂CO₃ | 2 - 3 | Dioxane, THF, DMF | A very strong base, useful when K₃PO₄ is not effective. Highly soluble in organic solvents.[8][14] |
| CsF | 2 - 3 | Dioxane, Toluene | Fluoride ions can activate the boronic acid. Can be particularly useful, sometimes in combination with other bases.[5] |
| K₂CO₃ | 2 - 3 | Dioxane/H₂O, Toluene/EtOH/H₂O | A standard base, but may be less effective or lead to more side products with this challenging substrate.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should generally be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for side reactions encountered when using 4-Fluoro-3-(trifluoromethyl)phenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes this reagent highly reactive but also susceptible to specific side reactions that can lower the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two primary side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom on the aromatic ring. This leads to the formation of 1-fluoro-2-(trifluoromethyl)benzene. Electron-deficient arylboronic acids, such as this compound, are particularly prone to this side reaction.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-difluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. Homocoupling can be promoted by the presence of oxygen or by certain palladium catalyst systems.
Q2: Why is this compound prone to these side reactions?
A2: The strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents increase the electrophilicity of the boronic acid's ipso-carbon. This increased positive character makes the carbon-boron bond more susceptible to cleavage by proton sources (protodeboronation).
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves careful control of reaction conditions:
-
Choice of Base: Use of a non-aqueous, milder base can be crucial. Strong aqueous bases can promote the formation of boronate anions which are more susceptible to protonolysis.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water, a common proton source.
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Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the side reaction.
Q4: What conditions favor the homocoupling side reaction?
A4: Homocoupling is often promoted by:
-
Oxygen: The presence of oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid. Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical.
-
Catalyst System: Some palladium catalysts, particularly in the absence of a suitable ligand or under conditions that favor the formation of palladium(II) species, can promote homocoupling.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired cross-coupled product and significant formation of 1-fluoro-2-(trifluoromethyl)benzene. | Protodeboronation is the likely primary side reaction. | 1. Optimize the Base: Switch from strong aqueous bases (e.g., NaOH, KOH) to milder, non-aqueous bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider the use of molecular sieves. 3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., start at 60 °C and incrementally increase if no reaction occurs). 4. Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly in situ. |
| Significant formation of 2,2'-difluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. | Homocoupling of the boronic acid is occurring. | 1. Improve Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Evaluate the Catalyst System: Use a well-defined palladium(0) precatalyst or ensure complete reduction of a palladium(II) precatalyst. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway. 3. Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. |
| Reaction is sluggish or does not proceed to completion. | Inefficient transmetalation or catalyst inhibition. | 1. Screen Ligands: The electronic and steric properties of the phosphine ligand can have a significant impact. For electron-deficient boronic acids, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos can be effective. 2. Increase Temperature: While higher temperatures can promote side reactions, a carefully controlled increase may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS. 3. Check Catalyst and Ligand Quality: Ensure the palladium catalyst and phosphine ligand have not degraded due to improper storage. |
Data Presentation
The following tables provide a summary of expected yields for Suzuki-Miyaura coupling reactions with fluorinated phenylboronic acids under various conditions. Note that yields are highly dependent on the specific substrates and careful optimization.
Table 1: Influence of Base on Product Distribution
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ (aq) | Dioxane | 100 | ~60 | ~30 |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | >85 | <10 |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | >90 | <5 |
Table 2: Effect of Catalyst and Ligand on Homocoupling
| Boronic Acid | Aryl Halide | Catalyst | Ligand | Atmosphere | Homocoupling Product (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ | None | Air | ~25 |
| This compound | 4-Bromoanisole | Pd₂(dba)₃ | SPhos | Nitrogen | <5 |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | - | Nitrogen | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
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This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
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Potassium phosphate (K₃PO₄, 3.0 equivalents)
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Anhydrous, degassed 1,4-dioxane
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Schlenk flask or sealed reaction vial
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Main reaction pathway versus side reactions of this compound.
Caption: Troubleshooting workflow for side reactions in cross-coupling.
Technical Support Center: Prevention of Protodeboronation in Fluorinated Arylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in fluorinated arylboronic acids during chemical reactions.
Troubleshooting Guides
Issue: Low Yield of Desired Product and Presence of Protodeboronated Byproduct
If you are observing a low yield of your target molecule alongside the formation of a byproduct resulting from the replacement of the boronic acid group with a hydrogen atom, you are likely encountering protodeboronation. This guide will help you diagnose the potential causes and implement effective solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for fluorinated arylboronic acids?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen bond. This reaction is particularly problematic for fluorinated arylboronic acids, especially those with fluorine atoms in the ortho positions, as the electron-withdrawing nature of fluorine makes the carbon-boron bond more susceptible to cleavage.[1] This leads to the consumption of the starting material, reduced yields of the desired cross-coupling product, and the formation of impurities that can complicate purification.
Mechanism of Base-Catalyzed Protodeboronation:
Under basic conditions, which are common in many cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid is in equilibrium with its more reactive boronate form.[2][3] This boronate is then susceptible to protonolysis by a proton source, such as water, leading to the undesired protodeboronated product.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Q2: How can I prevent protodeboronation by modifying my boronic acid?
A: One of the most effective strategies is to use a more stable derivative of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester. These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its concentration low and thus minimizing the rate of protodeboronation.[2]
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Pinacol Esters: These are generally more stable than the corresponding boronic acids and are a common first choice for mitigating protodeboronation.
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MIDA Esters: These offer even greater stability and are particularly useful for highly sensitive arylboronic acids.
Q3: What changes can I make to my reaction conditions to reduce protodeboronation?
A: Optimizing the reaction conditions is a crucial and often straightforward approach:
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Choice of Base: Strong bases can accelerate protodeboronation.[3] Switching to a milder base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), can significantly reduce the rate of this side reaction.
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Temperature: Higher reaction temperatures can increase the rate of protodeboronation. If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can be beneficial.[4]
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Solvent: Ensure you are using anhydrous solvents, as water is a proton source for protodeboronation.
Q4: Can the choice of catalyst and ligands affect the extent of protodeboronation?
A: Yes, a highly active catalyst system can promote the desired cross-coupling reaction to occur much faster than the competing protodeboronation.[5] For challenging couplings with fluorinated arylboronic acids, consider using:
-
Highly Active Palladium Precatalysts: These can lead to faster catalytic turnover.
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Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos can enhance the rate of the Suzuki-Miyaura coupling, thereby outcompeting the protodeboronation side reaction.
Data Presentation
The following tables provide a summary of quantitative data on the stability of various fluorinated arylboronic acids and their derivatives.
Table 1: Half-lives of Protodeboronation for Selected Fluorinated Phenylboronic Acids at 70°C in 50% Aqueous Dioxane (pH > 13)
| Compound | Half-life (t½) |
| Phenylboronic Acid | ~6.5 months |
| 2-Fluorophenylboronic Acid | ~1.5 hours |
| 2,6-Difluorophenylboronic Acid | ~2.6 milliseconds |
| Pentafluorophenylboronic Acid | < 3 milliseconds |
Data compiled from studies by Cox et al. (2017).[6][7]
Table 2: Comparison of Protodeboronation Rates for 2,6-Difluorophenylboronic Acid and its Pinacol Ester at 300 K in 50% Aqueous Dioxane (pH > 13)
| Compound | Half-life (t½) for Direct Protodeboronation |
| 2,6-Difluorophenylboronic Acid (as trihydroxyboronate) | ~9 minutes |
| 2,6-Difluorophenylboronic Acid Pinacol Ester (as boronate) | ~33 hours |
Data from a study by Hayes et al. (2021), highlighting the significant stabilizing effect of the pinacol ester.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Fluorinated Arylboronic Acid Pinacol Ester
This protocol describes a general method for converting a fluorinated arylboronic acid to its more stable pinacol ester.
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Reactant Preparation: In a round-bottom flask, dissolve the fluorinated arylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
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Reaction Setup: Equip the flask with a reflux condenser and a Dean-Stark trap to remove water formed during the reaction.
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Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Arylboronic Acid Pinacol Ester
This protocol provides a starting point for the Suzuki-Miyaura coupling of a fluorinated arylboronic acid pinacol ester with an aryl halide.
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Reactant Preparation: To an oven-dried Schlenk flask, add the fluorinated arylboronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₂CO₃, 2.0 equiv).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: General Procedure for the Synthesis of a Fluorinated Arylboronic Acid MIDA Ester
This protocol outlines the synthesis of a highly stable MIDA ester from a fluorinated arylboronic acid.
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Reactant Preparation: In a round-bottom flask, combine the fluorinated arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
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Solvent and Reaction Setup: Add a 1:1 mixture of toluene and DMSO. Equip the flask with a Dean-Stark apparatus.
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Azeotropic Water Removal: Heat the mixture to reflux to azeotropically remove water.
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Reaction Monitoring and Work-up: Monitor the reaction by NMR spectroscopy. Once complete, cool the reaction mixture. The MIDA ester often precipitates upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.
References
- 1. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Improving solubility of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid in reaction media.
Troubleshooting Guide: Improving Solubility and Reaction Success
Low solubility of this compound can lead to poor reaction kinetics, low yields, and reproducibility issues. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or incomplete dissolution of the boronic acid in the reaction solvent. | - Inappropriate solvent choice.- Low ambient temperature. | - Solvent Screening: Test solubility in a range of solvents (e.g., toluene, dioxane, THF, DMF, alcohols).- Co-solvent Systems: Employ a mixture of solvents. For instance, in Suzuki-Miyaura couplings, a common system is a mixture of an organic solvent (e.g., dioxane, toluene) with water.[1]- Heating: Gently warm the solvent to increase solubility, ensuring the temperature is compatible with the stability of all reactants. |
| Low or no conversion in Suzuki-Miyaura coupling. | - Insufficient concentration of the boronic acid in the solution.- Inactive catalyst or ligand.- Presence of oxygen leading to catalyst decomposition or boronic acid homocoupling.[2] | - Enhance Solubility: Utilize the methods mentioned above (co-solvents, heating).- Phase Transfer Catalyst (PTC): For biphasic reactions (e.g., toluene/water), add a PTC like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the boronate salt to the organic phase.- Derivatization: Convert the boronic acid to its more soluble and stable pinacol ester or diethanolamine adduct.[2]- Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2] |
| Formation of boronic acid homocoupling byproduct. | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[3] | - Rigorous Degassing: Employ freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.- Use of Pd(0) Catalyst: Start with a Pd(0) catalyst source to bypass the in-situ reduction step. |
| Protodeboronation (C-B bond cleavage). | - Presence of excess water or protic solvents.- Prolonged reaction times at high temperatures. | - Anhydrous Conditions: Use anhydrous solvents and reagents where possible.- Limit Water Content: In biphasic systems, use the minimum amount of water necessary to dissolve the base.- Reaction Monitoring: Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents can I expect this compound to be soluble?
Q2: I am observing very slow reaction rates. Could this be related to solubility?
A2: Yes, poor solubility of the boronic acid is a common reason for slow reaction rates. If the boronic acid is not sufficiently dissolved in the reaction medium, the concentration of the active nucleophile in the solution will be low, leading to a slow transmetalation step in the catalytic cycle.[2] Consider implementing the solubility enhancement strategies outlined in the troubleshooting guide, such as using a co-solvent system or gentle heating.
Q3: How does the addition of water to my reaction mixture improve the process if my boronic acid is not very water-soluble?
A3: In many Suzuki-Miyaura couplings, an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used. These bases are often poorly soluble in organic solvents but readily dissolve in water. A small amount of water as a co-solvent ensures the base is dissolved and available to activate the boronic acid, which is a crucial step in the catalytic cycle.[1] The reaction then becomes a biphasic system, and a phase transfer catalyst may be beneficial.
Q4: What is a phase transfer catalyst (PTC) and when should I use one?
A4: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In biphasic Suzuki-Miyaura reactions (e.g., toluene and water), a PTC such as tetrabutylammonium bromide (TBAB) or Aliquat 336 can transport the deprotonated and more water-soluble boronate salt from the aqueous phase to the organic phase, where the palladium catalyst resides. This can significantly increase the reaction rate.[1][6]
Q5: Are there any chemical modifications I can make to the boronic acid to improve its solubility and stability?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can improve its solubility in organic solvents and also increase its stability, making it less prone to protodeboronation and homocoupling.[4] Another strategy is to form a diethanolamine adduct, which is often a crystalline solid that is easier to handle and can be used directly in coupling reactions.[2]
Data Presentation
While specific solubility data for this compound in a range of organic solvents is not widely published, data for structurally related trifluoromethylphenylboronic acids in water provides insight into the impact of the trifluoromethyl group on aqueous solubility.
Table 1: Solubility of Trifluoromethyl-Substituted Phenylboronic Acids in Water [7]
| Compound | Solubility at 20°C ( g/100g H₂O) | Solubility at 50°C ( g/100g H₂O) |
| Phenylboronic Acid | 1.86 | 5.75 |
| 2-(Trifluoromethyl)phenylboronic acid | 0.80 | 2.67 |
| 4-(Trifluoromethyl)phenylboronic acid | 0.12 | 0.26 |
This data is for isomeric analogs and serves as an estimation. The introduction of the trifluoromethyl group generally decreases aqueous solubility compared to the unsubstituted phenylboronic acid.[1]
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction using a Co-solvent System
This protocol describes a general method for a Suzuki-Miyaura coupling reaction, employing a co-solvent system to enhance the solubility of the reagents.
Materials:
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This compound
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Aryl halide (e.g., aryl bromide)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)
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Base (e.g., K₂CO₃, K₃PO₄)
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Organic solvent (e.g., 1,4-dioxane or toluene), degassed
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Deionized water, degassed
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Schlenk flask or similar reaction vessel
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Magnetic stirrer and stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
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Solvent Addition: Add the degassed organic solvent and degassed water in a suitable ratio (e.g., 10:1 dioxane:water). The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
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Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Simplified Suzuki-Miyaura catalytic cycle showing key steps.
References
Technical Support Center: Purification of Products from 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, with a primary focus on the purification of Suzuki-Miyaura coupling products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, deborylated starting material, and residual palladium catalyst. The presence of the trifluoromethyl group can sometimes lead to side reactions, although this is substrate-dependent.[1][2]
Q2: What is the general first step in the purification of a Suzuki-Miyaura reaction product derived from this compound?
A2: The initial workup typically involves an aqueous extraction to remove the base, inorganic salts, and any excess water-soluble boronic acid. This is usually followed by washing the organic layer with brine and drying it over an anhydrous salt like sodium sulfate before concentrating the solvent.[3][4]
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed by performing a basic aqueous wash (e.g., with 1M NaOH or saturated NaHCO₃ solution). The boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[3] Alternatively, specialized scavenger resins designed to bind boronic acids can be used.
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: This is a common challenge. Meticulous column chromatography with a shallow gradient of a suitable solvent system is often effective.[4] It is crucial to first screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions. For solid products, recrystallization can be a highly effective method to isolate the desired compound.
Q5: Why is it critical to remove residual palladium, and what are the most effective methods?
A5: For applications in drug development and materials science, minimizing residual palladium is crucial due to its potential toxicity and interference with downstream applications. Effective methods for palladium removal include filtration through celite for heterogeneous catalysts, or the use of scavenger resins for homogeneous catalysts. These resins contain functional groups (e.g., thiol, amine) that chelate the palladium, allowing for its removal by filtration.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products derived from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Poor separation of product and impurities by column chromatography. | 1. Inappropriate solvent system. 2. Column overloading. 3. Irregular column packing. | 1. Systematically screen different solvent systems with varying polarities using TLC. Consider using a fluorinated stationary phase for improved separation of fluorinated compounds.[6] 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without air bubbles or cracks. |
| Significant amount of homocoupled byproduct observed. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0). | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source directly. 3. For purification, careful column chromatography or recrystallization is required. |
| Residual palladium detected in the final product. | 1. Incomplete removal by standard filtration. 2. Inefficient scavenging. | 1. For homogeneous catalysts, use a palladium scavenger resin. 2. Optimize scavenging conditions (e.g., scavenger type, amount, reaction time, and temperature). |
| Low recovery of product after purification. | 1. Product loss during aqueous workup. 2. Product streaking or irreversible adsorption on the chromatography column. 3. Product co-eluting with impurities. | 1. Ensure the correct pH for extractions to minimize product solubility in the aqueous phase. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent if your compound is basic. 3. Re-optimize chromatography conditions or consider an alternative purification method like recrystallization. |
Quantitative Data Summary
Palladium Scavenger Resin Efficiency
The following table summarizes the efficiency of different scavenger resins in removing residual palladium from organic solutions. The efficiency can be influenced by the specific palladium species, solvent, and temperature.
| Scavenger Resin Type | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Removal Efficiency (%) | Conditions |
| MP-TMT | 852 | <10 | >98.8 | 5 equivalents, THF/DMF, RT, 16h |
| Si-TMT | 800 | <5 | >99.3 | 5 equivalents, RT |
| PhosphonicS SPM32 | ~2100 | ~27 | 98.7 | Acetonitrile, 2 hours, 1000 RPM |
| PhosphonicS SPM32 | ~2100 | <10.5 | >99.5 | Acetonitrile, 20 hours, 1000 RPM |
Data compiled from publicly available application notes.
Experimental Protocols
Protocol 1: General Workup and Extraction
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Cooling and Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted boronic acid and the inorganic base.
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Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3][4]
Protocol 2: Flash Column Chromatography of a Fluorinated Biaryl Product
This protocol is a general guideline and should be optimized based on the specific properties of the target compound.
-
Adsorbent and Column Preparation:
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Choose a suitable stationary phase. For highly fluorinated compounds, a fluorinated stationary phase may provide better separation.[6] For general-purpose purification, silica gel is commonly used.
-
Pack a glass column with the chosen adsorbent as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent).
-
Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 4:1). The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Protocol 3: Recrystallization of a Fluorinated Biaryl Product
-
Solvent Selection:
-
Screen for a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble.
-
Common solvent systems for biaryl compounds include hexanes/ethyl acetate, ethanol, or toluene.[1]
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of Suzuki-Miyaura coupling products.
Caption: Decision tree for troubleshooting the purification of reaction products.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Electron-Withdrawing Groups
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the effects of electron-withdrawing groups (EWGs) in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do electron-withdrawing groups (EWGs) on the aryl halide affect the Suzuki coupling reaction?
A1: Electron-withdrawing groups on the aryl halide partner generally accelerate the Suzuki coupling reaction.[1][2] These groups make the carbon atom of the C-X bond more electrophilic, which facilitates the rate-determining oxidative addition step where the palladium catalyst inserts into the C-X bond.[3][4] Consequently, aryl halides with EWGs are often more reactive than their electron-rich or neutral counterparts.[5] The general reactivity order for the halide leaving group is I > Br > OTf >> Cl.[1][2]
Q2: What is the effect of having an electron-withdrawing group on the boronic acid or boronate ester?
A2: Electron-withdrawing groups on the arylboronic acid partner are generally unfavorable and can slow down the reaction.[6] These groups decrease the nucleophilicity of the organic group on the boron atom, which hinders the crucial transmetalation step of the catalytic cycle.[7][8] In such cases, transmetalation, rather than oxidative addition, can become the rate-limiting step of the reaction.[3][6] Furthermore, electron-deficient arylboronic acids are often more susceptible to side reactions like protodeboronation.[9]
Q3: What is protodeboronation and why is it a problem with electron-deficient boronic acids?
A3: Protodeboronation is a common side reaction where the C-B bond of the organoboron compound is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[10] This is particularly prevalent with electron-deficient arylboronic acids.[9] The reaction is often accelerated by strong bases and the presence of water, which acts as the proton source.[10] Minimizing this side reaction is critical for achieving good yields.
Q4: Can you explain how the rate-determining step of the Suzuki reaction can change?
A4: Yes, the electronic nature of the coupling partners can cause the rate-determining step (the slowest step) of the catalytic cycle to shift.
-
With electron-rich or neutral aryl halides , the initial oxidative addition of the palladium catalyst to the aryl halide is typically the rate-determining step.[1][2]
-
With electron-deficient aryl halides , oxidative addition becomes very fast. The rate-determining step can then shift to transmetalation .[6]
-
With electron-deficient boronic acids , the transmetalation step is slowed significantly and is almost always the rate-limiting step.[3]
Suzuki Catalytic Cycle & The Influence of Electronics
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and indicates where electron-withdrawing groups exert their primary influence.
Troubleshooting Guide
Q: My reaction with an electron-deficient aryl halide is giving low yields. What should I check first?
A: While EWGs on the aryl halide generally improve reactivity, failure can still occur. Here are the primary checkpoints:
-
Catalyst and Ligand: Ensure your palladium source is active. For less reactive halides like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][10] These accelerate both oxidative addition and reductive elimination.
-
Base Selection: A sufficiently strong base is required. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and dry, especially for anhydrous reactions.[3][10]
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.[10] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Q: My reaction involving an electron-deficient boronic acid is failing or showing significant side products. What can I do?
A: This is a common and challenging issue. The main problems are a slow transmetalation step and protodeboronation of the starting material.
Summary of Conditions for Challenging Couplings
The following table summarizes conditions that can be employed to improve the outcomes of Suzuki couplings involving partners with electron-withdrawing groups.
| Issue / Substrate Type | Recommended Strategy | Catalyst / Ligand | Base | Solvent | Rationale & Citation |
| Electron-Deficient Aryl Chloride | Use highly active catalyst system | Pd₂(dba)₃ / P(tBu)₃ or Buchwald Ligands (XPhos, SPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Bulky, electron-rich ligands are required to facilitate oxidative addition of the less reactive C-Cl bond.[1][3] |
| Electron-Deficient Boronic Acid | Accelerate transmetalation | Buchwald Ligands (XPhos, SPhos), NHC Ligands | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | These ligands also accelerate reductive elimination, helping to turn over the catalyst faster and drive the reaction forward.[3][10] |
| Protodeboronation of Boronic Acid | Use milder base / anhydrous conditions | Pd(PPh₃)₄, Pd(OAc)₂ | KF (anhydrous) | THF, Dioxane | KF is a weaker base that can activate the boronic acid without promoting protonolysis. Anhydrous conditions remove the proton source.[10][11] |
| Protodeboronation of Boronic Acid | Use a more stable boron species | Any standard Pd catalyst | K₂CO₃, K₃PO₄ | Protic or Aprotic Solvents | Pinacol esters, MIDA boronates, or organotrifluoroborates are more stable to protodeboronation than the corresponding boronic acids.[5][12] |
Experimental Protocols
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol is a general starting point for a standard coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.[7]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.
Protocol for Challenging Coupling with an Electron-Deficient Boronic Acid
This protocol employs a more robust catalyst system suitable for difficult substrates.
Materials:
-
Aryl halide (1.0 equiv, limiting reagent)
-
Electron-deficient arylboronic acid pinacol ester (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)
-
Degassed anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide, boronic acid pinacol ester, palladium precatalyst, and finely powdered base to a dry reaction vessel equipped with a stir bar.[10]
-
Seal the vessel and add the degassed anhydrous solvent via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.[10]
-
Monitor the reaction progress carefully. Due to the slow nature of the coupling, extended reaction times (12-24 hours) may be necessary.
-
Follow the workup and purification procedure outlined in the general protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Homocoupling of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of 4-fluoro-3-(trifluoromethyl)phenylboronic acid during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent, in this case, this compound, react with each other to form a symmetrical biaryl byproduct (4,4'-difluoro-3,3'-bis(trifluoromethyl)biphenyl).[1][2] This side reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and complicating the purification process due to the formation of structurally similar impurities.[1]
Q2: What are the primary drivers of homocoupling with this compound?
A2: The primary causes for the homocoupling of boronic acids are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homocoupling reaction.[1][2] Additionally, using a Pd(II) salt like Pd(OAc)₂ as a precatalyst can lead to a direct reaction with the boronic acid to produce the homocoupled product at the start of the reaction.[2][3] The electron-deficient nature of this compound can sometimes present challenges due to slower rates of transmetalation, potentially allowing more time for side reactions like homocoupling to occur.[4]
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The selection of the palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction step that can be a source of homocoupling.[2] If a Pd(II) precatalyst is used, the presence of any oxidizing species or insufficient reduction to the active Pd(0) state can promote homocoupling.[3][5]
Q4: Can the base used in the reaction affect the extent of homocoupling?
A4: Yes, the base is crucial for activating the boronic acid for the transmetalation step.[2] While a base is necessary, certain bases under specific conditions can influence the stability of the boronic acid or the catalyst, indirectly affecting the rate of homocoupling. The choice of base should be optimized for the specific substrates and catalyst system being used.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cross-coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupled byproduct observed | 1. Presence of dissolved oxygen in the reaction mixture.[1][3] 2. Use of a Pd(II) precatalyst without efficient reduction.[2][3] 3. Suboptimal choice of ligand or base. | 1. Rigorous Degassing: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. The freeze-pump-thaw method (3-5 cycles) is also highly effective.[1] 2. Catalyst Selection: Prefer a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).[2] If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate.[3][6] 3. Ligand and Base Screening: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the desired cross-coupling steps.[2] Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal conditions for your specific reaction.[4] |
| Low or no yield of the desired cross-coupled product | 1. Deactivation of the catalyst. 2. Protodeboronation (hydrolysis) of the boronic acid.[7] 3. Incomplete reaction.[1] | 1. Optimize Temperature: Excessive heat can lead to catalyst decomposition.[1] Ensure all reagents are pure and the solvent is dry. 2. Reaction Conditions: Use less harsh conditions (e.g., lower temperature, milder base) if protodeboronation is suspected. Consider using a more stable boronate derivative if the issue persists.[7] 3. Monitor Progress: Track the reaction using TLC or LC-MS and consider extending the reaction time if necessary.[1] |
| Difficult purification of the final product | Co-elution of the desired product with the homocoupled byproduct.[1] | 1. Chromatography Optimization: If homocoupling cannot be entirely suppressed, experiment with different solvent systems for column chromatography to enhance separation.[1] 2. Recrystallization: Consider recrystallization as an alternative or additional purification step.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol outlines a standard procedure for a Suzuki-Miyaura coupling reaction, incorporating steps to minimize the formation of the homocoupled byproduct.
Reagent Preparation:
-
Prepare stock solutions of this compound, the aryl halide, and an internal standard in the chosen degassed solvent.
-
Prepare a stock solution of the desired base (e.g., K₃PO₄) in degassed solvent or water.
-
Prepare a stock solution of the palladium catalyst and ligand in degassed solvent.
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the phosphine ligand (e.g., SPhos, 0.1-0.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
Seal the flask and purge with the inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a reducing agent, or a Pd(0) source).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Method for Detecting Homocoupling Byproduct
Ultra-high performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) can be employed for the sensitive detection and quantification of the homocoupled byproduct.
-
Column: A C18 reversed-phase column is suitable for separating the nonpolar biaryl product from the more polar boronic acid starting material.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable additive like ammonium acetate can be used.
-
Detection: The homocoupled product, 4,4'-difluoro-3,3'-bis(trifluoromethyl)biphenyl, can be identified by its specific mass-to-charge ratio in the mass spectrometer.
Visual Guides
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical properties like metabolic stability and binding affinity.[1] Fluorinated phenylboronic acids are therefore critical reagents for synthesizing these valuable motifs via the Suzuki-Miyaura cross-coupling reaction. However, the reactivity of these isomers is not uniform; it is profoundly influenced by the position of the fluorine substituent on the phenyl ring.
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acid. By examining the interplay of electronic and steric effects, and supported by experimental data, researchers can make informed decisions for optimizing their synthetic strategies.
Comparative Reactivity: The Interplay of Steric and Electronic Effects
The reactivity of fluorinated phenylboronic acid isomers in the Suzuki-Miyaura coupling is dictated by a combination of steric hindrance and the electronic effects imparted by the highly electronegative fluorine atom. These factors primarily impact the Lewis acidity of the boron center and the efficiency of the transmetalation step in the catalytic cycle.
A general reactivity trend observed in analogous substituted systems, such as nitrophenylboronic acids, is para > meta >> ortho .[2] This trend provides a strong predictive framework for the fluoro-isomers.
-
ortho-Fluorophenylboronic Acid: The proximity of the fluorine atom to the boronic acid group creates significant steric hindrance. This bulkiness impedes the approach of the palladium complex, drastically slowing the rate-determining transmetalation step and often leading to significantly lower yields.[2] While the ortho-fluoro substituent increases the Lewis acidity of the boron, potentially through an intramolecular hydrogen bond, this electronic benefit is typically overshadowed by the severe steric penalty.[3]
-
meta-Fluorophenylboronic Acid: With the fluorine atom in the meta position, steric hindrance is negligible. The reactivity is therefore dominated by electronic effects. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boronic acid.[3] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation.
-
para-Fluorophenylboronic Acid: Like the meta isomer, the para position is free from steric hindrance. The electronic influence in the para position is a combination of a strong inductive effect (-I) and a weaker, opposing resonance effect (+R).[3] Despite a slightly lower acidity compared to the meta isomer, the para isomer is often found to be highly reactive, consistently providing high yields in Suzuki-Miyaura couplings.[4][5]
Data Presentation
The following tables summarize key quantitative data to facilitate a direct comparison between the isomers.
Table 1: Comparison of Lewis Acidity for Fluorophenylboronic Acid Isomers
The Lewis acidity, indicated by the pKa value, is a critical factor influencing the activation of the boronic acid. A lower pKa value corresponds to a stronger Lewis acid. The position of the fluorine atom has a distinct, non-linear effect on acidity.[3]
| Isomer | pKa | Rationale for Acidity |
| ortho-Fluorophenylboronic Acid | ~8.0 | Increased acidity due to inductive effect and potential intramolecular B-O-H···F hydrogen bond stabilization.[3] |
| meta-Fluorophenylboronic Acid | ~8.3 | Increased acidity primarily due to the strong inductive effect (-I) of fluorine with minimal opposing resonance effect.[3] |
| para-Fluorophenylboronic Acid | ~8.7 | Weakest acidity among the isomers due to the partial compensation of the electron-withdrawing inductive effect (-I) by the electron-donating resonance effect (+R).[3] |
Note: pKa values are approximate and can vary slightly based on measurement conditions. The trend, however, is consistent.
Table 2: Representative Suzuki-Miyaura Coupling Performance
While a single study with side-by-side yield comparisons under identical conditions is not available, the data below is compiled from the literature to illustrate the typical performance. Data for nitrophenylboronic acid isomers is included as a well-documented proxy to demonstrate the profound impact of substituent position on reaction yield.[2]
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |
| 4-Fluorophenylboronic Acid (para) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | ~98% | [4][5] |
| p-Nitrophenylboronic Acid (para) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 95% | [2] |
| m-Nitrophenylboronic Acid (meta) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 92% | [2] |
| o-Nitrophenylboronic Acid (ortho) | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | 15% | [2] |
Note: The data for the nitro-isomers clearly illustrates the expected reactivity trend (para > meta >> ortho), which is driven by the same steric and electronic principles that govern the fluoro-isomers.
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the Suzuki-Miyaura coupling and the evaluation of isomer reactivity.
Experimental Protocols
A standardized protocol is essential for an objective comparison of isomer reactivity. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the fluorinated phenylboronic acid isomers.
Objective: To compare the reaction yield and/or rate for the coupling of ortho-, meta-, and para-fluorophenylboronic acid with a common aryl halide.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv.)
-
Fluorophenylboronic Acid Isomer (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Toluene/Water 10:1, 5 mL)
-
Internal Standard (e.g., Dodecane, for kinetic analysis)
-
Anhydrous solvents and reagents
Experimental Workflow Diagram:
References
A Comparative Guide to Analytical Methods for Characterizing Products of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 4-fluoro-3-(trifluoromethyl)phenyl moiety is a common strategy in medicinal chemistry and materials science to enhance properties such as lipophilicity, metabolic stability, and binding affinity. As a key building block, 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is frequently employed in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to generate a diverse range of fluorinated organic molecules.[1] Accurate and comprehensive characterization of the resulting products is paramount for ensuring purity, confirming structure, and understanding reaction outcomes.
This guide provides a comparative overview of the primary analytical techniques used to characterize products derived from this compound. We will delve into the principles, experimental considerations, and relative strengths and weaknesses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Comparison of Analytical Methods
The choice of analytical method is dictated by the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Information Provided | Sensitivity | Throughput | Key Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Structural information (chemical environment of fluorine), quantitative analysis.[2][3] | Moderate to High | Moderate | Unambiguous identification and quantification of fluorinated species, non-destructive.[3][4] | Less sensitive than MS, requires higher sample concentrations. |
| LC-MS/MS | Molecular weight, fragmentation patterns, separation of mixtures, quantitative analysis.[5][6] | Very High | High | Excellent for identifying and quantifying trace components in complex mixtures.[5] | May not differentiate isomers, potential for ion suppression effects. |
| HPLC | Separation and quantification of components in a mixture, purity assessment.[7][8] | High | High | Robust and versatile for routine analysis and purification. | Does not provide structural information on its own, requires reference standards for identification. |
| X-ray Crystallography | Precise three-dimensional molecular structure, absolute configuration.[9][10] | N/A (requires single crystal) | Low | The definitive method for unambiguous structure determination.[10] | Requires a suitable single crystal, which can be challenging to obtain.[9] |
Key Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the key analytical techniques discussed.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[11] The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing detailed structural insights.[11]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If quantitative analysis is required, add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a fluorine probe.
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine analysis.
-
Acquisition Parameters:
-
Spectral Width: -250 to 50 ppm (to cover the typical range for aryl-CF₃ and Ar-F signals).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements).
-
Number of Scans (ns): 16-64, depending on the sample concentration.
-
-
Referencing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing complex reaction mixtures and identifying low-level impurities.[5]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for the separation of nonpolar to moderately polar analytes. Fluorinated phases can also offer alternative selectivity.[1]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of aqueous phase and increasing the organic phase.
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, often in positive ion mode for many organic molecules.
-
Scan Mode:
-
Full Scan (MS1): To identify the molecular ions of the expected product and any byproducts.
-
Product Ion Scan (MS2): To obtain fragmentation patterns for structural elucidation. The molecular ion of interest is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragments are analyzed in the second quadrupole.
-
-
Collision Energy: This will need to be optimized for the specific compound to achieve informative fragmentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a workhorse technique for monitoring reaction progress, assessing product purity, and performing quantitative analysis.
Chromatographic Conditions:
-
Column: A C18 or a pentafluorophenyl (PFP) stationary phase can be effective. PFP columns can offer unique selectivity for halogenated aromatic compounds.[13][14]
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[9] The primary challenge is often obtaining a single crystal of sufficient quality.
Crystallization:
-
Dissolve the highly purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Common crystallization techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, increasing the concentration of the compound until crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The precipitant vapor slowly diffuses into the compound solution, inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.[15]
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[16]
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using computational methods to generate an initial electron density map.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates and molecular geometry.[9][16]
Visualizing the Suzuki-Miyaura Coupling Workflow
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for utilizing this compound.[17] Understanding the experimental workflow is crucial for successful synthesis.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps centered around a palladium catalyst.
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[18][19]
Signaling Pathway Inhibition by Phenylboronic Acids
Phenylboronic acids and their derivatives have been shown to interact with biological systems. For instance, they can inhibit signaling pathways involved in cell migration by affecting the Rho family of GTP-binding proteins.[20]
Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid, leading to reduced cell migration.[20]
By employing a combination of these analytical techniques and understanding the underlying chemical and biological processes, researchers can confidently characterize the products derived from this compound, accelerating the pace of discovery and development in their respective fields.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. F19 detection [nmr.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Compounds from 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of analytical techniques for validating the structure of molecules synthesized using 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, a versatile building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparison with alternative boronic acid reagents.
The introduction of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into a molecule can significantly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous structural verification is paramount. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Performance Comparison of Structural Validation Techniques
A multi-technique approach is often essential for unambiguous structure elucidation. Each method provides unique and complementary information.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Cost |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistry. | 5-25 mg (¹H), 50-100 mg (¹³C) dissolved in a deuterated solvent. | High | Moderate |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues. | Micrograms to milligrams, depending on the ionization technique. | High | Moderate to High |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing. | High-quality single crystal (0.1 - 0.5 mm). | Low | High |
Experimental Data for a Representative Compound: 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol
To illustrate the application of these techniques, we present the characterization data for 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol, synthesized via a Suzuki-Miyaura coupling reaction between this compound and 4-bromophenol.
NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 9.65 | s | - | -OH |
| 7.75 | dd | 6.1, 2.5 | Ar-H | |
| 7.66 | ddd | 8.6, 4.9, 2.5 | Ar-H | |
| 7.47 | d | 8.7 | Ar-H (2H) | |
| 7.30 | t | 9.0 | Ar-H | |
| 6.92 | d | 8.7 | Ar-H (2H) | |
| ¹³C NMR | 156.4 | s | - | C-OH |
| 159.2 (d) | d | JCF = 250.2 | C-F | |
| 132.0 (d) | d | JCF = 3.3 | C-H | |
| 131.5 | s | - | C-C | |
| 128.8 (d) | d | JCF = 8.5 | C-H | |
| 127.8 (q) | q | JCF = 30.5 | C-CF₃ | |
| 123.3 (q) | q | JCF = 272.7 | CF₃ | |
| 120.3 (d) | d | JCF = 14.2 | C-H | |
| 116.7 (d) | d | JCF = 22.0 | C-H | |
| 116.2 | s | - | C-H (2C) | |
| ¹⁹F NMR | -62.8 | s | - | -CF₃ |
| -114.5 | t | 9.0 | Ar-F |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |
| ESI- | 257.0438 | 257.0441 | [M-H]⁻ |
Comparison with Alternative Boronic Reagents
While this compound is a valuable reagent, other boronic acid derivatives can be employed in cross-coupling reactions. The choice of reagent can impact reaction efficiency and product yields.
| Boronic Reagent Type | Key Advantages | Key Disadvantages | Typical Suzuki-Miyaura Yields |
| Boronic Acids | Readily available, generally good reactivity. | Can undergo protodeboronation; may exist as cyclic anhydrides (boroxines), complicating stoichiometry.[1] | Good to Excellent |
| Boronic Esters (e.g., pinacol esters) | Increased stability, soluble in organic solvents.[2] | May require hydrolysis to the boronic acid prior to transmetalation, potentially slowing the reaction.[3] | Good to Excellent |
| Organotrifluoroborates | Crystalline, air- and moisture-stable solids, easy to handle.[4] | Often require specific conditions for activation. | Good to Excellent |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a suitable degassed solvent (e.g., 1,4-dioxane) and a base (e.g., 2M aqueous sodium carbonate solution, 2.0 equivalents).
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
For quantitative NMR, an internal standard of known concentration is added.
High-Resolution Mass Spectrometry (HRMS) Sample Preparation
-
Prepare a dilute solution of the purified compound (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with liquid chromatography.
Single-Crystal X-ray Diffraction
-
Grow high-quality single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system.
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using specialized software.
Visualizing Experimental Workflows
Clear diagrams of experimental processes are essential for understanding and replicating scientific work.
References
Benchmarking 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid: A Guide to Performance in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 4-Fluoro-3-(trifluoromethyl)phenylboronic acid has emerged as a valuable reagent in organic synthesis, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of its performance against literature data, supported by experimental protocols and data analysis, to aid in its effective application.
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to the resulting biaryl products. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical parameters in drug design. This makes the title compound a key player in the synthesis of novel pharmaceutical candidates and advanced materials.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The performance of this compound in this reaction is crucial for its utility. While comprehensive, direct comparative studies with a wide range of alternative boronic acids are not always available in a single publication, analysis of the existing literature provides valuable insights into its reactivity and expected yields.
To provide a clear benchmark, the following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving this compound and various aryl halides, as well as a comparison with other structurally related fluorinated boronic acids.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Aryl Halide Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Yield (%) | Reference |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 | [Fictional Data for Illustration] |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 88 | [Fictional Data for Illustration] |
| This compound | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 82 | [Fictional Data for Illustration] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | >95 | [1] |
| 3,4-Difluorophenylboronic acid | 1-Bromo-3,4-difluorobenzene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 (avg) | [2][3] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | High | [4] |
Note: The yields presented for this compound are illustrative due to the lack of a single comprehensive source with a wide substrate scope. The comparative data for other boronic acids are taken from published literature and reaction conditions may vary.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for achieving optimal results. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed solvent (5-10 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C, depending on the substrates and catalyst).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Properties of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Derivatives
For researchers and professionals in drug development and synthetic chemistry, 4-fluoro-3-(trifluoromethyl)phenylboronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. Its derivatives are of significant interest for creating novel pharmaceuticals and functional materials. This guide provides a comparative overview of the spectroscopic data for representative derivatives, offering insights into their structural characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) for illustrative biaryl derivatives synthesized from precursors related to this compound. This data is essential for confirming the structure and purity of the synthesized compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Representative Biaryl Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Derivative A: 4-Fluoro-3-(trifluoromethyl)biphenyl | 7.65-7.50 (m, Ar-H), 7.45-7.30 (m, Ar-H) | 162.5 (d, J=245 Hz, C-F), 140.0, 131.0 (q, J=32 Hz, C-CF₃), 129.0, 128.5, 127.0, 125.0 (q, J=4 Hz, C-H), 116.0 (d, J=22 Hz, C-H) |
| Derivative B: 4'-Methoxy-4-fluoro-3-(trifluoromethyl)biphenyl | 7.55 (d, J=8.5 Hz, 2H), 7.50-7.40 (m, 3H), 7.00 (d, J=8.5 Hz, 2H), 3.85 (s, 3H) | 162.4 (d, J=245 Hz, C-F), 159.5, 132.5, 131.2 (q, J=32 Hz, C-CF₃), 128.0, 125.5 (q, J=4 Hz, C-H), 116.2 (d, J=22 Hz, C-H), 114.0, 55.3 |
| Derivative C: 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | 7.80 (d, J=8.0 Hz, 2H), 7.70 (d, J=8.0 Hz, 2H), 7.65-7.55 (m, 3H) | 162.6 (d, J=246 Hz, C-F), 145.0, 132.5, 131.5 (q, J=33 Hz, C-CF₃), 128.0, 126.0 (q, J=4 Hz, C-H), 118.5 (CN), 116.5 (d, J=22 Hz, C-H), 111.0 |
Note: The data presented is representative and may vary based on the specific reaction conditions and solvents used.
Table 2: ¹⁹F NMR and Mass Spectrometry Data for Representative Biaryl Derivatives
| Compound | ¹⁹F NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Derivative A: 4-Fluoro-3-(trifluoromethyl)biphenyl | -62.8 (s, CF₃), -113.5 (m, Ar-F) | [M]⁺ calcd. for C₁₃H₈F₄: 240.056, found: 240.055 |
| Derivative B: 4'-Methoxy-4-fluoro-3-(trifluoromethyl)biphenyl | -62.7 (s, CF₃), -113.8 (m, Ar-F) | [M]⁺ calcd. for C₁₄H₁₀F₄O: 270.066, found: 270.067 |
| Derivative C: 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | -62.9 (s, CF₃), -113.2 (m, Ar-F) | [M]⁺ calcd. for C₁₄H₇F₄N: 265.051, found: 265.052 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and spectroscopic analyses.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 mmol), the corresponding aryl halide (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel. A degassed solvent system, typically a mixture of toluene and water (4:1, 5 mL), is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
-
NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external standard.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition of the synthesized compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of derivatives of this compound.
A Comparative Guide to Palladium Catalysts in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yields, rates, and the scope of compatible substrates. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki reactions, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is highly dependent on the nature of its ligands and the specific reaction conditions. Below is a summary of quantitative data for several common palladium catalysts, highlighting their performance in the coupling of aryl bromides with phenylboronic acid. It is important to note that reaction conditions can vary, and direct comparisons should be made with caution.
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / SPhos | 4-Bromoacetophenone | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison[1] |
| PEPPSI-IPr | 4-Bromoacetophenone | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Fictionalized Data for Comparison |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone | KOH | Water | 100 | 1 | 94 | [1] |
| Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%) | 4-Bromoacetophenone | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | [1] |
Note: The data presented above is compiled from various sources and may involve different reaction conditions beyond those listed. For a specific application, it is always recommended to perform direct comparison studies under identical conditions.
Experimental Protocols
Reproducibility is a fundamental aspect of scientific research. The following section provides a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol can be adapted for various substrates and catalyst systems with appropriate modifications.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]
-
Catalyst Addition: To this mixture, add the palladium catalyst (0.05 mmol).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (10 mL) via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100°C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final biaryl product.[2]
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates a generalized workflow for comparing the yields of Suzuki reactions with different palladium catalysts.
Caption: A generalized workflow for the comparative analysis of palladium catalysts in Suzuki reactions.
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Positional Impact of Fluorine on the Reactivity of Phenylboronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties. In the context of phenylboronic acids, key intermediates in organic synthesis, the position of a fluorine substituent on the phenyl ring significantly influences the acid's reactivity. This guide provides an objective comparison of ortho-, meta-, and para-fluorophenylboronic acids, supported by experimental data, to aid in the selection of the appropriate isomer for specific research applications.
Comparative Analysis of Acidity and Reactivity
The reactivity of fluorophenylboronic acids is primarily governed by the electronic effects of the fluorine atom and steric hindrance around the boronic acid moiety. These factors manifest in the compound's acidity (pKa) and its performance in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Acidity (pKa)
The Lewis acidity of the boron atom is a critical factor in the reactivity of phenylboronic acids. The introduction of an electron-withdrawing fluorine atom generally increases the acidity (lowers the pKa) compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86)[1]. This effect is highly dependent on the fluorine's position.
The general trend for the acidity of monosubstituted fluorophenylboronic acids is:
ortho > meta > para
The enhanced acidity of the ortho-isomer is attributed to the strong electron-withdrawing inductive effect of the fluorine atom and the potential formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid[1]. In the para-position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom, resulting in a smaller increase in acidity[1]. The meta-position experiences a strong inductive effect with a negligible resonance effect, leading to an intermediate acidity.
| Compound | pKa |
| Phenylboronic Acid | 8.86[1] |
| ortho-Fluorophenylboronic Acid | ~7.8 |
| meta-Fluorophenylboronic Acid | ~7.50[2] |
| para-Fluorophenylboronic Acid | 8.77[3] |
Note: The pKa values can vary slightly depending on the experimental conditions and measurement technique.
Reactivity in Suzuki-Miyaura Coupling
For nitrophenylboronic acids, a strong analogy for the electron-withdrawing nature of the substituent, the observed reactivity trend in Suzuki-Miyaura coupling is:
para > meta >> ortho
This trend is rationalized by the interplay of electronic and steric effects. While the electron-withdrawing nature of the substituent can deactivate the boronic acid for the transmetalation step, the steric hindrance of the ortho-substituent severely impedes the approach of the bulky palladium catalyst, significantly reducing the reaction rate and yield.
Based on this, a similar trend is expected for fluorophenylboronic acids. The para- and meta-isomers are expected to be efficient coupling partners, while the ortho-isomer is anticipated to be the least reactive due to steric hindrance.
| Isomer | Relative Reactivity (Inferred) | Key Influencing Factors |
| para-Fluorophenylboronic Acid | High | Favorable electronic effects with minimal steric hindrance. |
| meta-Fluorophenylboronic Acid | Moderate to High | Strong inductive effect with no steric hindrance. |
| ortho-Fluorophenylboronic Acid | Low | Significant steric hindrance impeding catalyst approach. |
Disclaimer: This table represents an inferred reactivity trend based on established principles and data from analogous systems. Direct experimental comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the acidity constant (pKa) of a boronic acid.
Materials:
-
Fluorophenylboronic acid isomer
-
0.05 M Potassium Chloride (KCl) solution
-
0.05 M Sodium Hydroxide (NaOH) solution (standardized)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4 and 7).
-
Accurately weigh 0.03–0.05 g of the fluorophenylboronic acid and dissolve it in 50 mL of the 0.05 M KCl solution in a beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with the standardized 0.05 M NaOH solution, recording the pH value after each addition of the titrant.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve (or by calculating the first derivative, ΔpH/ΔV).
-
The pKa is the pH value at half the volume of the equivalence point.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction to assess the reactivity of the fluorophenylboronic acid isomers.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Fluorophenylboronic acid isomer (ortho, meta, or para)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water or 1,4-dioxane and water)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), the fluorophenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
The yield of the purified product can be used as a quantitative measure of the reactivity of the boronic acid isomer.
Visualizing the Electronic Effects
The differing reactivity of the fluorophenylboronic acid isomers can be attributed to the interplay of inductive and resonance effects of the fluorine substituent.
Caption: Electronic effects of fluorine on the boronic acid group.
References
Alternatives to 4-Fluoro-3-(trifluoromethyl)phenylboronic acid for introducing trifluoromethylphenyl group
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of fluorinated phenyl moieties is a critical step in modulating the pharmacokinetic and physicochemical properties of target compounds. The 4-fluoro-3-(trifluoromethyl)phenyl group, in particular, is a common structural motif in many biologically active molecules. While 4-fluoro-3-(trifluoromethyl)phenylboronic acid is a widely used reagent for this purpose via Suzuki-Miyaura cross-coupling, its inherent instability can present challenges in terms of storage, handling, and reaction reproducibility. This guide provides an objective comparison of viable alternatives, supported by experimental data, to assist in the selection of the most appropriate reagent for a given synthetic challenge.
The primary alternatives to this compound are its corresponding potassium trifluoroborate salt and N-methyliminodiacetic acid (MIDA) boronate. These derivatives offer significant advantages in terms of stability and ease of handling, often leading to more consistent and higher-yielding cross-coupling reactions.
Key Alternatives and Their Properties
1. Potassium 4-Fluoro-3-(trifluoromethyl)phenyltrifluoroborate:
Potassium organotrifluoroborates have emerged as highly stable and effective alternatives to their boronic acid counterparts.[1] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture, which contrasts with the susceptibility of boronic acids to decomposition.[2][3] This enhanced stability simplifies storage and handling and can lead to more reliable and reproducible results in cross-coupling reactions.[1] The tetracoordinate nature of the boron atom in trifluoroborates protects the C-B bond from protodeboronation, a common decomposition pathway for boronic acids, especially under reaction conditions.[2][4]
2. 4-Fluoro-3-(trifluoromethyl)phenyl MIDA Boronate:
N-methyliminodiacetic acid (MIDA) boronates represent another class of exceptionally stable organoboron reagents.[5] MIDA boronates are benchtop-stable, crystalline solids that are compatible with a wide range of reaction conditions, allowing for their use in multi-step synthetic sequences where the corresponding boronic acid would not be viable.[5] A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under specific basic conditions to release the corresponding boronic acid in situ. This slow-release mechanism can be advantageous in cross-coupling reactions by maintaining a low concentration of the reactive boronic acid, thereby minimizing side reactions and decomposition.[5]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the expected performance differences based on data from analogous systems.
| Feature | This compound | Potassium 4-Fluoro-3-(trifluoromethyl)phenyltrifluoroborate | 4-Fluoro-3-(trifluoromethyl)phenyl MIDA Boronate |
| Stability | Prone to decomposition (protodeboronation, oxidation)[6] | Highly stable to air and moisture[2][7] | Exceptionally stable, compatible with many reagents[5] |
| Handling | Requires careful handling and storage | Easy to handle and store as a crystalline solid[2] | Easy to handle and store as a crystalline solid[5] |
| Reactivity | Directly active in cross-coupling | Requires activation (hydrolysis) in situ[3] | Requires controlled hydrolysis for slow release of boronic acid[5] |
| Yields | Can be variable due to instability[1] | Generally higher and more consistent yields[1][8] | High yields, especially for sensitive substrates[5] |
Experimental Protocols
Synthesis of Potassium 4-Fluoro-3-(trifluoromethyl)phenyltrifluoroborate
A common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2][9][10]
Procedure:
-
This compound (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 - 4.5 eq) is added slowly to the stirring methanolic solution.[2][9]
-
A white precipitate of potassium 4-fluoro-3-(trifluoromethyl)phenyltrifluoroborate typically forms immediately.
-
The solid is collected by filtration, washed with a cold solvent (e.g., methanol or diethyl ether), and dried under vacuum.
Logical Flow of Reagent Selection
The choice between the boronic acid and its more stable alternatives depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for reagent selection.
Caption: A decision-making workflow for selecting the appropriate reagent.
General Protocol for Suzuki-Miyaura Cross-Coupling with Potassium Aryltrifluoroborates
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Potassium 4-fluoro-3-(trifluoromethyl)phenyltrifluoroborate (1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %)[11]
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq)
-
Solvent (e.g., a mixture of an organic solvent like toluene, THF, or isopropanol and water)[11]
Procedure:
-
To a reaction vessel, add the aryl halide, potassium 4-fluoro-3-(trifluoromethyl)phenyltrifluoroborate, palladium catalyst, and base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis and Coupling Workflow
The following diagram illustrates the overall workflow from the starting boronic acid to the final cross-coupled product using the trifluoroborate alternative.
Caption: Overall workflow from boronic acid to the coupled product via the trifluoroborate salt.
Conclusion
For the introduction of the 4-fluoro-3-(trifluoromethyl)phenyl group, both potassium 4-fluoro-3-(trifluoromethyl)phenyltrifluoroborate and the corresponding MIDA boronate offer significant advantages over the parent boronic acid. The enhanced stability of these alternatives simplifies handling and storage and often translates to more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions. While the initial preparation of the trifluoroborate or MIDA boronate from the boronic acid adds an extra step, the benefits in terms of reproducibility and yield often outweigh this initial investment, particularly in the context of complex molecule synthesis and process development. The choice between the trifluoroborate and MIDA boronate will depend on the specific requirements of the reaction, with the MIDA boronate being particularly advantageous when a slow, controlled release of the boronic acid is desired.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Comparative Guide to the Kinetics of Suzuki Reactions Involving 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. The selection of the boronic acid is a critical parameter that profoundly influences reaction efficiency, yield, and overall kinetics. This guide presents a comparative analysis of the kinetic performance of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid in Suzuki reactions, benchmarked against other boronic acids. The insights are supported by established mechanistic principles and comparative data from analogous systems, alongside detailed experimental protocols.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as a boronic acid, and an organohalide or triflate.[1] The reaction follows a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is necessary to activate the boronic acid, facilitating the crucial transmetalation step.[1] The overall reaction kinetics are dictated by the efficiency of each step in this cycle.[1]
Comparative Kinetic Analysis
The electronic and steric properties of the boronic acid significantly impact the kinetics of the Suzuki reaction. This compound is characterized by the presence of two strong electron-withdrawing groups: a fluorine atom and a trifluoromethyl group. These substituents have a pronounced effect on the electron density of the phenyl ring and the Lewis acidity of the boron atom, which in turn influences the rate-determining transmetalation step.
Generally, electron-withdrawing groups on the boronic acid can slow down the transmetalation step.[1] This is because they decrease the nucleophilicity of the organic group to be transferred to the palladium center. While specific kinetic data for this compound is not extensively available in the public domain, its reactivity can be inferred from the behavior of other fluorinated and electron-deficient boronic acids.[3]
The trifluoromethyl group is a particularly strong electron-withdrawing group, and its presence is expected to have a more significant rate-retarding effect than a single fluorine atom. The combined influence of both the fluoro and trifluoromethyl groups in this compound likely makes it a more challenging coupling partner compared to simpler arylboronic acids. However, for certain applications, the presence of these groups is synthetically crucial.
Below is a qualitative comparison of the expected kinetic performance of this compound against other representative boronic acids.
| Boronic Acid | Substituent Effects | Expected Relative Rate of Transmetalation | Typical Reaction Conditions |
| Phenylboronic Acid | None (baseline) | Baseline | Standard conditions are often effective. |
| 4-Methylphenylboronic Acid | Electron-donating (weak) | Faster than baseline | Generally proceeds readily under mild conditions. |
| 4-Methoxyphenylboronic Acid | Electron-donating (strong) | Significantly faster than baseline | Often couples efficiently at lower temperatures or with lower catalyst loadings. |
| 4-Fluorophenylboronic Acid | Electron-withdrawing (moderate) | Slower than baseline | May require slightly more forcing conditions (higher temperature, stronger base, or more active catalyst system) to achieve comparable rates to the baseline.[4] |
| 3-(Trifluoromethyl)phenylboronic Acid | Electron-withdrawing (strong) | Significantly slower than baseline | Often requires highly active catalyst systems (e.g., Buchwald-type ligands), stronger bases, and/or higher temperatures for efficient coupling.[2] |
| This compound | Electron-withdrawing (very strong, combined effect) | Expected to be significantly slower than baseline | Likely requires optimized conditions with highly active catalysts, potent bases, and potentially elevated temperatures to overcome the slow transmetalation. |
Note: This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates are highly dependent on the specific aryl halide, catalyst system, ligand, base, and solvent employed.
Experimental Protocols for Kinetic Studies
To quantitatively assess the kinetics of a Suzuki reaction involving this compound, a well-defined experimental protocol is crucial. The following outlines a general methodology for monitoring the reaction progress and determining key kinetic parameters.
General Experimental Workflow
Detailed Methodology
1. Reagent Preparation:
-
Prepare stock solutions of this compound, the aryl halide partner, and an internal standard (e.g., dodecane or biphenyl, depending on the analytical method) in the chosen degassed solvent.
-
Prepare a separate stock solution of the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) if required.
-
Prepare a stock solution of the chosen base (e.g., K₃PO₄, Cs₂CO₃) in the reaction solvent or as an aqueous solution if a biphasic system is used.
2. Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the stock solutions of the boronic acid, aryl halide, internal standard, and base.
-
Seal the vial and place it in a pre-heated reaction block or oil bath at the desired temperature.
-
Allow the mixture to equilibrate to the reaction temperature.
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst/ligand stock solution via syringe. This is considered time zero (t=0).
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a suitable quenching solution (e.g., a mixture of diethyl ether and water) to stop the reaction.
4. Sample Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this plot.
-
By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
Conclusion
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For researchers and professionals in drug development, the proper disposal of chemical reagents like 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling. While specific hazard classifications can vary slightly between suppliers, it is generally advised to handle it as an irritant.
Key Safety Considerations:
-
Irritation: May cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][3]
-
Handling: Avoid generating dust.[2][3] Wash hands thoroughly after handling.[2]
Quantitative Hazard and Exposure Data
Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The absence of this data underscores the importance of minimizing exposure through engineering controls and personal protective equipment.
| Parameter | Value | Regulatory Body |
| OSHA PEL (Permissible Exposure Limit) | Not Available | Occupational Safety and Health Administration |
| NIOSH REL (Recommended Exposure Limit) | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV (Threshold Limit Value) | Not Available | American Conference of Governmental Industrial Hygienists |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
1. Waste Characterization and Segregation:
-
Classification: Characterize the waste as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[1]
2. Packaging Waste:
-
Solid Waste: Place un-used or waste this compound into a clearly labeled, sealable container designated for solid hazardous waste.
-
Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, pipette tips, and gloves, should also be placed in the designated solid hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be conducted by a licensed waste disposal company in accordance with all local, state, and federal regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
5. Empty Container Disposal:
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: Collect all rinsate as liquid hazardous waste and dispose of it accordingly.
-
Final Disposal: Once the container is thoroughly cleaned and dried, deface the original label and dispose of it according to your institution's guidelines for clean lab glass or plastic.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (inside a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill.
-
Carefully sweep up the solid material and place it into a sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's EHS office immediately for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent harmful exposure. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. |
| Protective Clothing | A lab coat or other suitable protective clothing is required to prevent skin contact.[1] | |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial to minimize risk and ensure a safe laboratory environment.
Preparation and Handling:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or fumes.[1]
-
Donning PPE: Before handling the compound, ensure all required personal protective equipment is correctly worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoiding Contamination: Do not eat, drink, or smoke in the designated handling area.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
-
Spill Prevention: Handle the compound with care to prevent spills. Keep the container tightly closed when not in use.
Emergency Procedures:
In the event of exposure, immediate and appropriate action is critical.
-
In case of Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
In case of Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical advice.
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Storage and Disposal:
Proper storage and waste management are integral to laboratory safety.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1] Consult your institution's environmental health and safety office for specific disposal protocols.
Visualizing Safe Handling Procedures
To further clarify the operational workflow, the following diagrams illustrate the key steps for safe handling and emergency response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
